VD2173
Description
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Structure
3D Structure
Properties
Molecular Formula |
C31H45N9O6S |
|---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
(3S,6S,14S)-6-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |
InChI |
InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
IWSNQHXPYYMOLJ-MLCQCVOFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of VD2173?
An in-depth analysis of the mechanism of action for the compound "VD2173" could not be performed as no information on a substance with this identifier was found in the conducted searches. The search results primarily yielded information on Vitamin D3 (VD3) and Zalcitabine (ddC), a reverse transcriptase inhibitor.
It is possible that "this compound" is a typographical error, a highly specific internal compound name not yet in the public domain, or a misidentification. Without further clarification or an alternative designation for the molecule of interest, a detailed technical guide on its core mechanism of action, including data presentation, experimental protocols, and visualizations, cannot be generated.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the identifier and provide any known alternative names, chemical structures, or associated research institutions to facilitate a more successful literature search.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Synthesis and Purification of Vitamin D Analogs for Psoriasis Treatment
Disclaimer: The specific compound "VD2173" is not found in publicly available scientific literature or patents. It is likely an internal research designation. This guide, therefore, provides a comprehensive overview of the synthesis and purification of novel Vitamin D analogs intended for psoriasis treatment, based on established methodologies from the patent literature. The protocols and data presented are representative of the field and are intended to serve as a technical guide for the development of similar molecules.
Introduction
Vitamin D analogs are a cornerstone in the topical treatment of psoriasis, a chronic autoimmune skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. These synthetic derivatives of Vitamin D3 are designed to maximize therapeutic efficacy by selectively modulating gene expression related to cell proliferation, differentiation, and inflammation, while minimizing systemic side effects such as hypercalcemia. This is often achieved by modifying the side chain or the A-ring of the Vitamin D molecule to alter its binding affinity for the Vitamin D receptor (VDR) and its metabolic profile.
This technical guide outlines common strategies for the chemical synthesis and purification of potent Vitamin D analogs, drawing upon established methods disclosed in the patent literature.
General Synthetic Strategies for Vitamin D Analogs
The synthesis of Vitamin D analogs is a complex multi-step process that often involves the construction of a protected Vitamin D scaffold followed by modifications and deprotection. A common approach involves the use of a suitable starting material, which is then elaborated to introduce desired functionalities.
Key Synthetic Steps
A generalized synthetic pathway for a novel Vitamin D analog can be conceptualized as follows:
Caption: Generalized workflow for the synthesis of Vitamin D analogs.
Experimental Protocols
Protocol 1: Protection of Hydroxyl Groups
To prevent unwanted side reactions, the hydroxyl groups of the Vitamin D starting material are typically protected. A common protecting group is tert-butyldimethylsilyl (TBDMS).
-
Dissolve the Vitamin D starting material (e.g., Vitamin D2) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of tert-butyldimethylsilyl chloride (TBDMSCl) and a base, such as imidazole.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the protected intermediate.
Protocol 2: Side Chain Modification (Representative Example: Oxidation)
Modification of the side chain is a key step in creating novel analogs. Oxidation is a common transformation.
-
Dissolve the protected Vitamin D intermediate in a suitable solvent system, for example, a mixture of DCM and pyridine.
-
Add an oxidizing agent, such as selenium dioxide, to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction and work up the mixture by washing with aqueous solutions to remove the oxidant and other impurities.
-
Isolate the oxidized product by extraction and concentrate the organic phase.
Protocol 3: Photoisomerization and Thermal Isomerization
The conversion of the provitamin D form to the vitamin D form is achieved through a photochemical and subsequent thermal isomerization.
-
Dissolve the intermediate in a suitable solvent (e.g., a mixture of toluene (B28343) and xylene) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature (e.g., below 10°C) while bubbling with an inert gas like nitrogen.
-
Monitor the formation of the previtamin D isomer by High-Performance Liquid Chromatography (HPLC).
-
After the desired conversion is reached, stop the irradiation and heat the solution (e.g., at 80-100°C) to induce thermal isomerization to the desired vitamin D analog.
-
Monitor the isomerization by HPLC until equilibrium is reached.
Protocol 4: Deprotection
The final step in the synthesis is the removal of the protecting groups.
-
Dissolve the protected Vitamin D analog in a solvent such as tetrahydrofuran (B95107) (THF).
-
Add a deprotecting agent, for example, a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, quench the reaction and extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the crude final product.
Purification of Vitamin D Analogs
The purification of Vitamin D analogs is critical to remove isomers, unreacted starting materials, and byproducts. A multi-step purification strategy is often employed.
Caption: A typical multi-step purification workflow for Vitamin D analogs.
Purification Protocols
Protocol 5: Normal Phase Column Chromatography
This step is often used for the initial separation of the target compound from less polar impurities.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the desired product.
-
Pool the pure fractions and evaporate the solvent.
Protocol 6: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating closely related isomers of Vitamin D analogs.
-
Dissolve the partially purified product in the mobile phase.
-
Inject the solution onto a preparative RP-HPLC column (e.g., C18).
-
Elute with a suitable mobile phase, which can be isocratic or a gradient (e.g., a mixture of methanol (B129727) and water).
-
Monitor the elution profile using a UV detector at a characteristic wavelength for Vitamin D compounds (e.g., 265 nm).
-
Collect the peak corresponding to the target analog.
-
Remove the solvent under reduced pressure.
Protocol 7: Crystallization
Crystallization is often the final step to obtain a highly pure and stable solid form of the Vitamin D analog.[1]
-
Dissolve the purified amorphous product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methyl formate, or a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature and then further cool in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the final pure product.
Data Presentation
The following tables summarize typical conditions and outcomes for the synthesis and purification of Vitamin D analogs, based on data from various patents.
Table 1: Representative Synthetic Reaction Conditions
| Step | Reagents & Solvents | Temperature (°C) | Duration (hours) | Typical Yield (%) |
| Protection | TBDMSCl, Imidazole, DCM | Room Temp | 2 - 4 | >95 |
| Oxidation | Selenium Dioxide, Pyridine, DCM | Room Temp | 12 - 24 | 60 - 80 |
| Photoisomerization | Toluene/Xylene, UV light | < 10 | 1 - 3 | Variable |
| Thermal Isomerization | Toluene/Xylene | 80 - 100 | 2 - 6 | Variable |
| Deprotection | TBAF, THF | Room Temp | 1 - 3 | >90 |
Table 2: Summary of Purification Methods and Outcomes
| Purification Step | Stationary Phase/Solvent | Mobile Phase | Purity Improvement |
| Normal Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Crude -> ~80-90% |
| Reverse Phase HPLC | C18 | Methanol/Water | ~90% -> >98% |
| Crystallization | Methyl Formate | N/A | >98% -> >99.5% |
Signaling Pathway of Vitamin D Analogs in Psoriasis
Vitamin D analogs exert their therapeutic effects by binding to the nuclear Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA of target genes, modulating their transcription.
Caption: Simplified signaling pathway of Vitamin D analogs in keratinocytes.
Conclusion
The synthesis and purification of novel Vitamin D analogs for the treatment of psoriasis is a challenging but well-established field. The methodologies outlined in this guide, derived from the patent literature, provide a solid foundation for researchers and drug development professionals. Successful development of new, more effective, and safer Vitamin D analogs will continue to rely on innovative synthetic strategies and robust purification techniques to deliver highly pure and stable active pharmaceutical ingredients.
References
Unraveling the Molecular Target of VD2173: A Technical Guide to Identification and Validation
A comprehensive understanding of a compound's mechanism of action is fundamental to modern drug discovery and development. This guide provides an in-depth overview of the methodologies and data crucial for the identification and validation of the molecular target for the novel compound VD2173. This document is intended for researchers, scientists, and drug development professionals actively engaged in the elucidation of drug-target interactions.
Target Identification: Pinpointing the Molecular Interactor of this compound
The initial step in characterizing a new chemical entity is to identify its specific binding partner(s) within the complex cellular environment. A variety of advanced techniques can be employed to achieve this.
Experimental Protocols:
-
Affinity Chromatography: This classic technique involves immobilizing a derivative of this compound onto a solid support. Cellular lysates are then passed over this support, allowing for the selective capture of proteins that bind to this compound. Bound proteins are subsequently eluted and identified using mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method leverages the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. Intact cells are treated with this compound, heated to various temperatures, and the soluble fraction of proteins is analyzed by western blotting or mass spectrometry to identify proteins that exhibit increased thermal stability in the presence of the compound.
-
Photo-affinity Labeling: A photoreactive group is incorporated into the chemical structure of this compound. Upon exposure to UV light, this modified compound covalently crosslinks to its binding partner. The labeled protein can then be identified through techniques such as immunoprecipitation and mass spectrometry.
Experimental Workflow for Target Identification:
In Vitro Profile of VD2173: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the in vitro activity of VD2173, a macrocyclic peptide inhibitor targeting key serine proteases. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's inhibitory potency, the experimental methodologies used for its characterization, and its mechanism of action within relevant signaling pathways.
Core Efficacy and Potency of this compound
This compound is a side-chain cyclized macrocyclic peptide that demonstrates potent inhibition of HGF-activating serine proteases, particularly matriptase and hepsin.[1][2] Furthermore, it has been identified as an effective inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key host factor for the entry of coronaviruses, including SARS-CoV-2.[3]
Quantitative Analysis of In Vitro Activity
The inhibitory activity of this compound has been quantified against several key serine proteases, as well as its efficacy in preventing viral entry. The following table summarizes the available in vitro data.
| Target Enzyme/Process | Assay Type | Metric | Value (nM) | Reference |
| Matriptase | Enzyme Inhibition | IC50 | 21 | [4] |
| Hepsin | Enzyme Inhibition | IC50 | 0.38 | [4] |
| HGFA | Enzyme Inhibition | IC50 | 26 | [4] |
| Thrombin | Enzyme Inhibition | IC50 | 9000 | [4] |
| Factor Xa | Enzyme Inhibition | IC50 | 770 | [4] |
| SARS-CoV-2 Viral Entry | Cell-based | EC50 | 104 | [3] |
Mechanism of Action and Associated Signaling Pathways
This compound exerts its therapeutic potential by interrupting two critical signaling cascades: the HGF/MET pathway, which is often dysregulated in cancer, and the viral entry mechanism utilized by coronaviruses.
Inhibition of the HGF/MET Signaling Pathway
Hepatocyte Growth Factor (HGF) is a potent mitogen that, upon activation, binds to the MET receptor tyrosine kinase. This interaction triggers a signaling cascade that promotes cell growth, motility, and invasion. The activation of pro-HGF to its active form is mediated by serine proteases such as matriptase and hepsin. By potently inhibiting these proteases, this compound effectively blocks the activation of HGF, thereby downregulating the HGF/MET signaling pathway. This mechanism is particularly relevant in oncology, as aberrant HGF/MET signaling is a known driver of tumor progression and resistance to targeted therapies.[4][5]
References
Unraveling the Cellular Journey of VD2173: A Technical Overview
Initial investigations into the cellular uptake and localization of the compound designated VD2173 have not yielded specific public data. The following guide, therefore, draws upon established principles of cellular transport and localization of analogous molecules to provide a foundational framework for researchers, scientists, and drug development professionals. This document outlines potential mechanisms and experimental approaches that could be employed to elucidate the precise pathways of this compound.
I. Potential Mechanisms of Cellular Uptake
The entry of a compound like this compound into a cell is a critical first step in its pharmacological activity. Several pathways could be involved, and their identification is key to understanding its efficacy and potential off-target effects.
A. Endocytic Pathways:
Endocytosis is a common mechanism for the internalization of macromolecules and nanoparticles. This process involves the engulfment of the extracellular material by the cell membrane to form a vesicle. Key endocytic pathways that could be relevant for this compound include:
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process where the cargo binds to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. This is a primary route for the uptake of many nutrients and signaling molecules.[1]
-
Caveolin-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often involved in the uptake of specific proteins and lipids.
-
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is a non-specific mechanism for the uptake of solutes and larger particles.[2] Studies on MK2 inhibitory peptide nano-polyplexes have shown that this pathway can be utilized for the cellular entry of therapeutic molecules.[2]
B. Non-Endocytic Pathways:
Alternatively, this compound might enter cells through mechanisms that do not involve vesicle formation:
-
Passive Diffusion: Small, lipophilic molecules can often pass directly through the lipid bilayer of the cell membrane.
-
Carrier-Mediated Transport: The compound may utilize specific transporter proteins embedded in the cell membrane to gain entry.
II. Subcellular Localization: The Intracellular Itinerary
Once inside the cell, the subcellular localization of this compound will dictate its interactions with intracellular targets and ultimately its biological effect. Potential destinations include:
-
Cytosol: The compound may remain in the cytoplasm to interact with cytosolic proteins or signaling molecules.
-
Endosomes and Lysosomes: If internalized via endocytosis, this compound will initially be trafficked to early endosomes. From there, it could be recycled back to the cell surface, transported to the Golgi apparatus, or targeted to late endosomes and lysosomes for degradation. The ability to escape the endo-lysosomal pathway is often crucial for the efficacy of therapeutic molecules.[2]
-
Mitochondria: Some compounds are specifically targeted to mitochondria, the powerhouses of the cell, where they can modulate cellular metabolism or apoptosis.
-
Nucleus: If this compound is designed to interact with DNA or nuclear proteins, it must be able to translocate into the nucleus.
-
Endoplasmic Reticulum (ER): The ER is involved in protein and lipid synthesis, and some molecules are known to localize there. For instance, Vitamin D3 (VD3) translocates to the ER membrane for hydroxylation.[3]
III. Experimental Protocols for Elucidating Uptake and Localization
A multi-pronged experimental approach is necessary to definitively characterize the cellular journey of this compound.
A. Quantifying Cellular Uptake:
-
Method: Flow Cytometry or High-Content Imaging with a fluorescently labeled this compound analog.
-
Protocol:
-
Culture target cells to 80-90% confluency.
-
Incubate cells with varying concentrations of fluorescently labeled this compound for different time points (e.g., 15 min, 30 min, 1h, 4h, 24h).
-
For uptake inhibition assays, pre-incubate cells with known inhibitors of specific endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolin-mediated endocytosis, amiloride (B1667095) for macropinocytosis) for 30-60 minutes before adding labeled this compound.
-
Wash cells thoroughly with cold PBS to remove unbound compound.
-
Detach cells (if necessary) and analyze by flow cytometry to quantify the mean fluorescence intensity per cell. Alternatively, fix and stain the cells for analysis by high-content imaging.
-
B. Determining Subcellular Localization:
-
Method: Confocal Microscopy.
-
Protocol:
-
Grow cells on glass-bottom dishes or coverslips.
-
Incubate with fluorescently labeled this compound as described above.
-
Co-stain with fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, Hoechst for the nucleus).
-
Fix the cells with paraformaldehyde.
-
Acquire z-stack images using a confocal microscope.
-
Analyze the co-localization of the this compound signal with the organelle markers using image analysis software.
-
C. Visualizing Internalization:
-
Method: Transmission Electron Microscopy (TEM).
-
Protocol:
-
Incubate cells with an electron-dense (e.g., gold-conjugated) version of this compound.
-
Fix, embed, and section the cells for TEM imaging.
-
Examine the ultrastructure of the cells to identify the location of the this compound conjugate within different intracellular compartments and to observe the morphology of the internalization vesicles.
-
IV. Visualizing the Pathways
To conceptualize the potential cellular journey of this compound, the following diagrams illustrate a hypothetical uptake and trafficking workflow.
Caption: Hypothetical clathrin-mediated endocytosis pathway for this compound.
Caption: Experimental workflow for determining this compound uptake and localization.
V. Quantitative Data Summary
As no specific data for this compound is available, the following tables are templates that can be populated with experimental results.
Table 1: Quantification of this compound Cellular Uptake
| Treatment Condition | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of Uptake |
| Control (No Inhibitor) | e.g., 1000 ± 50 | N/A |
| Chlorpromazine | e.g., 400 ± 30 | e.g., 60% |
| Genistein | e.g., 850 ± 45 | e.g., 15% |
| Amiloride | e.g., 950 ± 60 | e.g., 5% |
| 4°C Incubation | e.g., 150 ± 20 | e.g., 85% |
Table 2: Subcellular Co-localization Analysis
| Organelle Marker | Pearson's Correlation Coefficient with this compound | Mander's Overlap Coefficient (M1) |
| LysoTracker (Lysosomes) | e.g., 0.2 ± 0.05 | e.g., 0.15 ± 0.04 |
| MitoTracker (Mitochondria) | e.g., 0.8 ± 0.08 | e.g., 0.75 ± 0.07 |
| Hoechst (Nucleus) | e.g., 0.1 ± 0.03 | e.g., 0.08 ± 0.02 |
Disclaimer: The information provided in this document is based on general principles of cell biology and pharmacology. The actual cellular uptake and localization of this compound may differ and must be determined through rigorous experimentation.
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Enhanced Cellular Uptake and Cytosolic Retention of MK2 Inhibitory Peptide Nano-polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | VD3 translocates from extracellular region to ER membrane [reactome.org]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of VD2173
Notice: A comprehensive search for publicly available data on the pharmacokinetics and pharmacodynamics of a compound designated "VD2173" has yielded no specific results. The information necessary to construct an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, is not available in the public domain at this time.
This document will, therefore, serve as a template outlining the essential components of a thorough pharmacokinetic and pharmacodynamic technical guide, which can be populated if and when data on this compound becomes available.
Introduction
This section would typically introduce this compound, its therapeutic target, and its proposed mechanism of action. It would provide the rationale for its development and the key questions addressed in the subsequent sections.
Pharmacokinetics
Pharmacokinetics (PK) describes the journey of a drug through the body. This section would be dedicated to the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Absorption
This subsection would detail the process by which this compound enters the bloodstream.
Table 1: Summary of Absorption Parameters for this compound
| Parameter | Value | Species/Model | Administration Route |
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
Experimental Protocol: Bioavailability Study
A detailed methodology for a typical oral bioavailability study would be presented here, including:
-
Subjects: Species, strain, sex, age, and number of animals.
-
Dosing: Formulation, dose level, and route of administration (intravenous and oral).
-
Sampling: Blood collection time points, anticoagulant used, and plasma separation procedure.
-
Analytical Method: A validated bioanalytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
-
Data Analysis: Calculation of pharmacokinetic parameters using appropriate software.
Distribution
This part would describe how this compound spreads throughout the various tissues and organs of the body.
Table 2: Summary of Distribution Parameters for this compound
| Parameter | Value | Species/Model |
| Volume of Distribution (Vd) (L/kg) | Data not available | Data not available |
| Plasma Protein Binding (%) | Data not available | Data not available |
| Blood-to-Plasma Ratio | Data not available | Data not available |
Experimental Protocol: Plasma Protein Binding Assay
A standard protocol for determining the extent of plasma protein binding would be provided, such as:
-
Method: Equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
Procedure: Incubation of this compound with plasma from different species at various concentrations.
-
Analysis: Measurement of the free and bound drug concentrations.
Metabolism
This subsection would focus on the biotransformation of this compound into its metabolites.
Table 3: Major Metabolites of this compound
| Metabolite ID | Structure | Primary Metabolizing Enzyme |
| Data not available | Data not available | Data not available |
Experimental Protocol: In Vitro Metabolism Study
A representative protocol for identifying the metabolic pathways would be included:
-
System: Human liver microsomes, S9 fraction, or hepatocytes.
-
Incubation: Incubation of this compound with the chosen system in the presence of necessary cofactors (e.g., NADPH).
-
Analysis: Identification of metabolites using high-resolution mass spectrometry.
-
Enzyme Identification: Use of specific chemical inhibitors or recombinant CYP450 enzymes to identify the primary metabolizing enzymes.
Excretion
This section would describe how this compound and its metabolites are removed from the body.
Table 4: Excretion Profile of this compound
| Route of Excretion | Percentage of Dose | Species/Model |
| Urine | Data not available | Data not available |
| Feces | Data not available | Data not available |
Experimental Protocol: Mass Balance Study
A detailed description of a mass balance study would be provided:
-
Radiolabeling: Synthesis of a radiolabeled version of this compound (e.g., with ¹⁴C or ³H).
-
Administration: Dosing of the radiolabeled compound to the study animals.
-
Sample Collection: Collection of urine, feces, and expired air over a defined period.
-
Analysis: Quantification of radioactivity in all collected samples to determine the routes and extent of excretion.
Pharmacodynamics
Pharmacodynamics (PD) deals with the effects of a drug on the body. This section would explore the relationship between the concentration of this compound and its pharmacological effect.
Target Engagement and In Vitro Potency
This would detail the interaction of this compound with its biological target.
Table 5: In Vitro Potency of this compound
| Assay Type | Target | IC₅₀ / EC₅₀ (nM) |
| Data not available | Data not available | Data not available |
Experimental Protocol: Target Binding Assay
A representative protocol for a target binding assay would be described:
-
Assay Principle: For example, a radioligand binding assay or an enzyme inhibition assay.
-
Reagents: Recombinant target protein, labeled ligand or substrate, and test compound (this compound).
-
Procedure: Incubation of the reagents and measurement of the signal (e.g., radioactivity, fluorescence).
-
Data Analysis: Calculation of IC₅₀ or Kᵢ values.
Cellular Activity
This would describe the effects of this compound in a cellular context.
Table 6: Cellular Activity of this compound
| Cell Line | Endpoint Measured | IC₅₀ / EC₅₀ (nM) |
| Data not available | Data not available | Data not available |
Experimental Protocol: Cellular Assay
A detailed protocol for a relevant cellular assay would be provided:
-
Cell Culture: Maintenance of the selected cell line.
-
Treatment: Incubation of cells with varying concentrations of this compound.
-
Endpoint Measurement: For example, measurement of a second messenger, gene expression, or cell viability.
-
Data Analysis: Generation of dose-response curves and calculation of EC₅₀ values.
Signaling Pathways
This section would visualize the molecular pathways affected by this compound.
Caption: A generalized diagram of a potential signaling cascade initiated by this compound.
Experimental Workflows
This section would provide a visual representation of the experimental processes.
Unveiling the Preclinical Safety Profile of VD2173: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VD2173, identified chemically as 1,25-(OH)2-16-ene-23-yne vitamin D3, is a synthetic analog of calcitriol, the active form of vitamin D3. This document provides a comprehensive overview of the currently available preclinical toxicity and safety data for this compound. The information is intended to guide further research and development of this compound by presenting key findings from in vivo studies and outlining its mechanism of action. While clinical trial data is not publicly available, the preclinical evidence offers valuable insights into the safety profile of this compound.
Quantitative Toxicology Data
The primary toxicological concern associated with vitamin D analogs is hypercalcemia. Preclinical studies in mice have established a dose-dependent relationship for the toxic effects of this compound.
| Parameter | Species | Dose | Observation | Reference |
| Toxic Dose | Mouse | ≥ 1.0 µg | Onset of systemic toxic effects related to hypercalcemia. | [1] |
| No Observed Toxicity | Mouse | < 1.0 µg | No observed toxic effects. | [1] |
| Comparative Hypercalcemic Potency | Mouse | 10-25 times less potent in causing hypercalcemia compared to 1,25-dihydroxyvitamin D3. |
It is important to note that specific toxicological metrics such as LD50 (Lethal Dose, 50%) and NOAEL (No Observed Adverse Effect Level) have not been reported in the reviewed literature.
Experimental Protocols
The following section details the methodology for a key in vivo toxicity study conducted on this compound.
Toxicity and Dose-Response Study in Mice
-
Objective: To determine the toxic dose of this compound and evaluate its dose-dependent tumor growth inhibition.
-
Animal Model: Transgene-negative littermates for toxicity assessment and transgenic mice with retinoblastoma for efficacy.
-
Administration: Intraperitoneal (i.p.) injection, five days a week for five weeks.
-
Dose Groups (Toxicity Study): 0.5, 1.0, 1.5, 2.5, 3.5, 4.5, or 5.0 µg of this compound, and a vehicle-only control group.
-
Key Parameters Measured:
-
Serum calcium levels.
-
Necropsies were performed on animals from each group.
-
-
Efficacy Study Dose Groups: 0.05, 0.2, 0.35, 0.5, 0.75, or 1.0 µg of this compound, a vehicle-only control group, and a no-injection control group.
-
Efficacy Endpoint: Tumor areas were measured one week after the end of treatment.[1]
Signaling Pathway and Mechanism of Action
This compound, as a vitamin D analog, is understood to exert its biological effects through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily.
Genomic Signaling Pathway
The primary mechanism of action for this compound is the genomic pathway, which involves the regulation of gene expression.
References
Unraveling the Identity of VD2173: A Search for a Ghost Molecule
The initial investigation sought to construct an in-depth technical guide on the discovery and history of VD2173, targeting an audience of researchers and drug development professionals. However, the absence of any public-facing information on a compound with this specific name prevents the fulfillment of this request.
Searches for "this compound" across multiple platforms yielded results for a variety of other therapeutic agents, including Vitamin D3 supplementation in COVID-19, the PI3Kδ inhibitor CDZ173 in the context of Activated Phosphoinositide 3-kinase Delta Syndrome (APDS), and other unrelated clinical trials. None of these results provided any linkage to a molecule identified as this compound.
It is plausible that this compound represents an internal, proprietary designation for a compound in the early stages of development within a pharmaceutical or biotechnology company. Such internal identifiers are common practice before a compound is assigned a generic name (International Nonproprietary Name, INN) or a trade name upon regulatory approval. Information on such compounds typically remains confidential until the sponsoring organization chooses to disclose it through patents, publications, or presentations at scientific conferences.
Alternatively, "this compound" could be a typographical error or a misunderstanding of a different compound's name. The similarity in nomenclature to other research compounds can sometimes lead to such confusion.
Without further clarification or alternative identifiers for the molecule , it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Researchers and professionals seeking information on this compound are encouraged to verify the designation and explore potential alternative names or sources of information that may not be publicly accessible.
For Researchers, Scientists, and Drug Development Professionals
The vitamin D receptor (VDR), a ligand-activated transcription factor, has emerged as a significant target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and osteoporosis.[1][2][3][4] The endogenous ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), exhibits potent biological activity, but its therapeutic application is often limited by hypercalcemic side effects.[5] This has driven the development of synthetic VDR modulators, such as the VD2173 series of compounds and its analogs, which aim to dissociate the desirable anti-proliferative, pro-differentiative, and immunomodulatory effects from the calcemic effects. This technical guide provides an in-depth overview of the core principles underlying the mechanism of action, structure-activity relationships (SAR), and experimental evaluation of this compound-related compounds and other synthetic VDR modulators.
The Vitamin D Receptor Signaling Pathway
The biological effects of this compound and its analogs are primarily mediated through the genomic actions of the VDR. Upon binding its ligand, the VDR undergoes a conformational change, leading to the recruitment of co-regulatory proteins and the modulation of target gene transcription.[4][6][7]
Genomic Signaling Pathway
The canonical VDR signaling pathway involves the heterodimerization of the ligand-bound VDR with the retinoid X receptor (RXR).[6][8] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[6][9]
References
- 1. Vitamin D and Its Analogues: From Differences in Molecular Mechanisms to Potential Benefits of Adapted Use in the Treatment of Alzheimer’s Disease [mdpi.com]
- 2. Recent Advancements Towards the Use of Vitamin D Isoforms and the Development of Their Synthetic Analogues as New Therapeutics [mdpi.com]
- 3. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor signaling mechanisms: integrated actions of a well-defined transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired Vitamin D Signaling in T Cells From a Family With Hereditary Vitamin D Resistant Rickets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential gene regulation by a synthetic vitamin D receptor ligand and active vitamin D in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Calcitriol (Vitamin D3) in Breast Cancer Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calcitriol (B1668218), the biologically active form of Vitamin D3, has demonstrated significant anti-cancer properties in various preclinical studies. It exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[1][2] This document provides detailed protocols for studying the effects of calcitriol on breast cancer cell lines, along with representative data and descriptions of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of calcitriol on common breast cancer cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment Duration | IC50 of Calcitriol | Reference |
| MCF-7 (ER+) | 24 hours | ~40 µM | [3] |
| MDA-MB-231 (ER-) | 24 hours | ~50 µM | [3] |
| SK-BR-3 | Not Specified | 43.07 µg/mL | [4] |
Table 2: Apoptosis Induction in MCF-7 Cells
| Treatment | Concentration | Duration | Apoptosis Rate | Reference |
| Control | - | 24 hours | Baseline | [5] |
| Calcitriol | 100 nM | 24 hours | Significant Increase | [5] |
Table 3: Cell Cycle Analysis in Breast Cancer Cells
| Cell Line | Treatment | Effect | Mechanism | Reference |
| MCF-7 | Calcitriol (10 nM) + Tamoxifen (1 µg/mL) | Increase in G0/G1 phase, Decrease in G2/M phase | Upregulation of p53, Downregulation of Cyclin D1 | [3][6] |
| MDA-MB-231 | Calcitriol | G0/G1 Arrest | Upregulation of p21 and p27 | [7][8] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of calcitriol in breast cancer cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of calcitriol on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Calcitriol (stock solution in ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of calcitriol in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted calcitriol solutions. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest calcitriol concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following calcitriol treatment using flow cytometry.
Materials:
-
Breast cancer cells
-
Calcitriol
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of calcitriol for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of calcitriol on cell cycle distribution.
Materials:
-
Breast cancer cells
-
Calcitriol
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with calcitriol as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
Calcitriol binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes that control cell growth, differentiation, and apoptosis.[4]
Caption: Calcitriol-VDR signaling pathway.
Crosstalk with Wnt/β-catenin and MAPK Pathways
Calcitriol can also modulate other critical signaling pathways in cancer cells. It has been shown to inhibit the Wnt/β-catenin pathway by promoting the binding of VDR to β-catenin, preventing its nuclear translocation and transcriptional activity.[9] Additionally, calcitriol can inhibit the MAPK/ERK pathway, which is often hyperactivated in breast cancer.[10]
References
- 1. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 2. The role of p38 MAP kinase in the synergistic cytotoxic action of calcitriol and TNF-alpha in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Wnt signaling in human and mouse breast cancer: Focusing on Wnt ligands, receptors and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for VD2173 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VD2173, chemically known as 1,25-dihydroxy-16-ene-23-yne-vitamin D3, is a synthetic analog of calcitriol, the active form of vitamin D3. This potent compound has demonstrated significant anti-neoplastic properties in preclinical mouse models of retinoblastoma and myeloid leukemia.[1][2] Its mechanism of action is primarily mediated through the vitamin D receptor (VDR), leading to the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis. A key advantage of this compound is its reduced calcemic effect compared to the natural hormone, making it a promising candidate for cancer therapy.[2]
These application notes provide detailed protocols for the use of this compound in mouse models, guidance on data interpretation, and an overview of its molecular mechanism.
Data Presentation
Efficacy of this compound in Mouse Models
| Mouse Model | This compound Dose and Regimen | Key Findings | Reference |
| Transgenic Retinoblastoma | 0.35 µg, i.p., 5x/week for 5 weeks | 55% inhibition of tumor growth | [1] |
| Transgenic Retinoblastoma | 0.5 µg, i.p., 5x/week for 5 weeks | 42% inhibition of tumor growth | [1] |
| Syngeneic Myeloid Leukemia (2.5 x 10^5 cells) | 1.6 µg, i.p., every other day | Significantly prolonged survival compared to control | [2] |
| Syngeneic Myeloid Leukemia (1 x 10^5 cells) | 0.8 µg, i.p., every other day | Significantly prolonged survival; 53% mortality at day 100 vs. 86% in control | [2] |
| Syngeneic Myeloid Leukemia (1.5 x 10^4 cells) | 1.6 µg, i.p., every other day | 43% of mice remained disease-free at day 180 vs. 13% in control | [2] |
Toxicity Profile of this compound in Mice
| Parameter | This compound Dose and Regimen | Observation | Reference |
| Hypercalcemia | ≥ 1.0 µg, i.p., 5x/week for 5 weeks | Onset of systemic toxic effects | [1] |
| Hypercalcemia | < 1.0 µg, i.p., 5x/week for 5 weeks | No observed toxicity | [1] |
| Comparative Hypercalcemia | Not specified | 10-25 times less potent in causing hypercalcemia than 1,25-dihydroxyvitamin D3 | [2] |
Pharmacokinetic Parameters of 1,25-dihydroxyvitamin D3 in Mice (for reference)
| Parameter | Dose and Route | Value | Reference |
| Peak Plasma Concentration (Cmax) | 0.125 µg, i.p. | 12.0 ng/mL | [3] |
| Peak Plasma Concentration (Cmax) | 0.5 µg, i.p. | 41.6 ng/mL | [3] |
| Area Under the Curve (AUC 0-24h) | 0.125 µg, i.p. | 47.0 ng·h/mL | [3] |
| Area Under the Curve (AUC 0-24h) | 0.5 µg, i.p. | 128.0 ng·h/mL | [3] |
| Half-life (t1/2) of 25(OH)D3 | Not specified | Approximately 15 days | [4] |
| Half-life (t1/2) of 1,25(OH)2D3 | Not specified | Approximately 15 hours | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (1,25-dihydroxy-16-ene-23-yne-vitamin D3)
-
Ethanol (B145695), absolute (for initial solubilization)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Due to its lipophilic nature, this compound should first be dissolved in a small amount of a biocompatible organic solvent. Ethanol is a commonly used solvent for vitamin D analogs.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in absolute ethanol. For example, dissolve 1 mg of this compound in 1 ml of ethanol to create a 1 mg/ml stock. Store this stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Important: To avoid precipitation, the final concentration of ethanol in the injected solution should be kept to a minimum, typically below 10%.
-
For example, to prepare a 1 µ g/0.1 ml working solution from a 1 mg/ml stock:
-
Take 1 µl of the 1 mg/ml stock solution (containing 1 µg of this compound).
-
Add it to 99 µl of sterile saline or PBS.
-
Vortex briefly to ensure complete mixing.
-
-
-
Administer the working solution to the mice immediately after preparation. Protect the solution from light during preparation and administration.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound working solution
-
Mouse restrainer or appropriate manual restraint technique
-
Sterile 1 ml syringe with a 27-30 gauge needle
-
70% ethanol for disinfection
Procedure:
-
Restrain the mouse securely. For i.p. injections, it is common to hold the mouse by the scruff of the neck and allow the hindquarters to be exposed.
-
Position the mouse with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.
-
Slowly inject the this compound solution. The typical injection volume for a mouse is 0.1-0.2 ml.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Monitoring for Hypercalcemia
Background: A primary dose-limiting toxicity of vitamin D analogs is hypercalcemia. Regular monitoring of serum calcium levels is crucial, especially during dose-finding studies or long-term treatment.
Procedure:
-
Blood Collection: Collect blood samples from the mice at baseline and at regular intervals during the treatment period (e.g., weekly). The saphenous or submandibular vein are common sites for repeated blood sampling.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Calcium Measurement: Measure the serum calcium concentration using a colorimetric assay kit or an automated chemistry analyzer.
-
Interpretation:
-
Normal serum calcium levels in mice are typically in the range of 8-10 mg/dL.
-
A significant increase in serum calcium above baseline levels may indicate this compound-induced hypercalcemia.
-
If hypercalcemia is observed, consider dose reduction or discontinuation of treatment.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Experimental workflow for in vivo studies.
References
- 1. Toxicity and dose-response studies of 1,25-(OH)2-16-ene-23-yne vitamin D3 in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,25-Dihydroxy-16-ene-23-yne-vitamin D3 prolongs survival time of leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 in normal mice after systemic exposure to effective and safe antitumor doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
VD2173 dosage and administration guidelines
Despite a comprehensive search of publicly available scientific and medical databases, no information was found regarding a compound designated as "VD2173."
This identifier does not correspond to any known drug, investigational compound, or research chemical in the public domain at this time. Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental protocols, and signaling pathway diagrams.
The absence of information could be due to several reasons:
-
Internal Designation: "this compound" may be an internal code used by a research institution or pharmaceutical company that has not yet been disclosed publicly.
-
Novel Compound: The compound may be in the very early stages of development and has not yet been the subject of published research or clinical trials.
-
Typographical Error: The identifier provided may contain a typographical error.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or the primary source from which the "this compound" designation was obtained.
Without any foundational data on the compound's mechanism of action, preclinical and clinical studies, or established safety and efficacy profiles, the creation of the requested detailed documentation is not feasible. Should information on "this compound" become publicly available, a comprehensive response addressing all core requirements of the original request can be generated.
Application Notes and Protocols for the Quantification of Vitamin D and its Metabolites
These application notes provide detailed protocols for the quantification of Vitamin D, which for the purpose of this document will be considered analogous to the user's query for "VD2173," in biological matrices using common analytical techniques. The methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of Vitamin D and its metabolites, such as 25-hydroxyvitamin D (25(OH)D), is crucial for both clinical diagnostics and research.[1] This document outlines two primary analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is widely considered the "gold standard" for its sensitivity and specificity.[2][3]
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used method for the quantification of Vitamin D3.[4] It offers a balance of performance and accessibility. A simple and rapid HPLC method can be employed for the determination of Vitamin D3 in various samples, including nutritional supplements and pharmaceuticals.[4]
Experimental Protocol: HPLC-UV for Vitamin D3 Quantification
-
Sample Preparation (Solid Dosage Forms):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Vitamin D3.
-
Dissolve the powder in a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter to remove excipients.
-
Dilute the filtered solution to a known concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Prepare a series of calibration standards of Vitamin D3 in the mobile phase.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of Vitamin D and its metabolites in biological matrices like human serum and plasma.[2][7] This method can simultaneously measure multiple Vitamin D metabolites.[8]
Experimental Protocol: LC-MS/MS for 25-hydroxyvitamin D3 Quantification in Human Plasma
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma sample, add an internal standard solution followed by acetonitrile to precipitate proteins.[8][9] This step also releases the analytes from the Vitamin D binding protein (DBP).[9]
-
Liquid-Liquid Extraction (LLE): After protein precipitation, perform LLE using a solvent like methyl tert-butyl ether (MTBE) to extract the analytes.[10]
-
Derivatization (Optional but Recommended for Increased Sensitivity): To enhance ionization efficiency, the extracted metabolites can be derivatized using an agent like 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD).[8]
-
Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC system with a C18 column (e.g., ACQUITY 100 x 2.1 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[2][7]
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using a surrogate matrix (e.g., 5% human serum albumin in water) or by background subtraction.[10]
-
The concentration range for calibration can be from 2.5 to 100 ng/mL for 25(OH)D2 and 25(OH)D3.[9]
-
Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
The following tables summarize typical validation parameters for the described analytical methods.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.0539 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.1633 µg/mL[5] |
| Precision (%RSD) | < 2%[5] |
| Accuracy (% Recovery) | 98-102% |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.998[3] |
| Limit of Detection (LOD) | 0.3 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[2][3] |
| Precision (Intra-day %RSD) | 0.06–6.38%[3] |
| Precision (Inter-day %RSD) | 0.20–6.82%[3] |
| Accuracy (% Recovery) | 81.66–110.31%[3] |
Visualizations
Signaling Pathway
Vitamin D3 has been shown to modulate various signaling pathways, including the Wnt signaling pathway.[11]
Caption: Vitamin D3's influence on the Wnt signaling pathway in response to LPS.
Experimental Workflow
The general workflow for the quantification of Vitamin D and its metabolites involves several key steps from sample collection to data analysis.
Caption: A typical experimental workflow for LC-MS/MS analysis of Vitamin D.
References
- 1. Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. LC-MS/MS analysis of vitamin D3 metabolites in human serum using a salting-out based liquid-liquid extraction and DAPTAD derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, validation, and comparison of four methods for quantifying endogenous 25OH-D3 in human plasma. | Semantic Scholar [semanticscholar.org]
- 11. Effect of VD3 on cell proliferation and the Wnt signaling pathway in bovine endometrial epithelial cells treated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uprosertib (GSK2141795) in Cancer Research
Note on Terminology: The identifier "VD2173" does not correspond to a publicly documented compound in cancer research. However, it is strongly associated with the clinical trial NCT01902173, which investigates the pan-Akt inhibitor uprosertib (B612135) (GSK2141795) . Therefore, these application notes and protocols are based on the extensive research available for uprosertib.
Introduction
Uprosertib (also known as GSK2141795) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[1][3] By targeting the central node of this pathway, uprosertib has demonstrated significant anti-neoplastic activity in preclinical models and has been evaluated in numerous clinical trials for various solid tumors.[4][5] These notes provide an overview of the applications of uprosertib in cancer research, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments.
Mechanism of Action
Uprosertib exerts its anti-cancer effects by binding to the ATP-binding pocket of Akt kinases, preventing their phosphorylation and subsequent activation.[5] This inhibition blocks the downstream signaling cascade, leading to a variety of cellular responses that are beneficial for cancer therapy, including:
-
Induction of Apoptosis: Inhibition of Akt leads to the de-repression of pro-apoptotic proteins such as BAD and the activation of caspases (e.g., Caspase-9), ultimately triggering programmed cell death.[3][6]
-
Cell Cycle Arrest: Uprosertib can induce cell cycle arrest, often in the G1 phase, by preventing the Akt-mediated phosphorylation and inactivation of cell cycle inhibitors like p21 and p27.[3]
-
Inhibition of Proliferation and Survival: By blocking the PI3K/Akt/mTOR pathway, uprosertib disrupts the signals that promote uncontrolled cell growth and survival.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Uprosertib
| Target | IC₅₀ (nM) |
| Akt1 | 180[2][6] |
| Akt2 | 328[2][6] |
| Akt3 | 38[2][6] |
Table 2: Preclinical In Vivo Efficacy of Uprosertib
| Cancer Model | Dosing | Tumor Growth Inhibition |
| BT474 Breast Cancer Xenograft | 100 mg/kg, p.o. | 61%[6] |
| SKOV3 Ovarian Cancer Xenograft | 30 mg/kg, p.o. | 61%[6] |
Table 3: Selected Clinical Trial Data for Uprosertib
| Trial Identifier | Cancer Type | Combination Agents | Key Findings |
| NCT01902173 | BRAF-mutant Cancers | Dabrafenib, Trametinib (B1684009) | Phase I/II trial to assess safety and efficacy.[7][8] |
| Phase II Study | Metastatic Triple Negative Breast Cancer | Trametinib | Limited efficacy with trametinib monotherapy; addition of uprosertib showed a numerically greater objective response rate but no difference in progression-free survival.[9] |
| Phase II Study | Recurrent Cervical Cancer | Trametinib | The combination was feasible but required dose modifications due to adverse events; minimal anti-cancer activity was observed.[10] |
| Phase II Study | RAS-mutated Acute Myeloid Leukemia | Trametinib | The combination did not show clinical activity in this patient population.[11] |
| Phase I Study | Solid Tumors | Trametinib | The combination was not well-tolerated, with diarrhea and rash being common dose-limiting toxicities.[12][13] |
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the effect of uprosertib on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Prepare a serial dilution of uprosertib in culture medium. The final concentrations should typically range from 0.01 to 30 µM. Add the diluted uprosertib or a DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Akt Pathway Inhibition
Objective: To assess the effect of uprosertib on the phosphorylation of Akt and its downstream targets.
Methodology:
-
Cell Lysis: Plate cancer cells and treat with varying concentrations of uprosertib for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of uprosertib in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer uprosertib or a vehicle control orally (p.o.) at the desired dose and schedule (e.g., once daily).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition by comparing the mean tumor volume of the treated group to the control group.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.
Caption: A typical experimental workflow for the evaluation of Uprosertib.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Uprosertib, Dabrafenib, and Trametinib in Treating Patients With Stage IIIC-IV Cancer [clin.larvol.com]
- 9. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results from a single arm, single stage phase II trial of trametinib and GSK2141795 in persistent or recurrent cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor GSK2141795 in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Studying Signal Transduction Pathways with Vitamin D3 Analogues
Note on VD2173: Publicly available scientific literature and databases do not contain specific information for a compound designated "this compound." The following application note is based on the extensive research available for Vitamin D3 and its analogues, which are potent modulators of various signal transduction pathways. It is presumed that this compound may be a novel Vitamin D3 analogue, and thus the principles and protocols described herein would be applicable for its characterization.
Introduction
Vitamin D3, a prohormone, is metabolized into its active form, 1,25-dihydroxyvitamin D3, which acts as a high-affinity ligand for the Vitamin D Receptor (VDR). The VDR is a transcription factor that regulates a multitude of physiological processes, including calcium homeostasis and immune system activity.[1] The binding of active Vitamin D3 to VDR initiates a cascade of events that modulate the expression of hundreds of genes, thereby influencing numerous signal transduction pathways. This makes Vitamin D3 and its analogues valuable tools for researchers in cell biology, immunology, and drug development to investigate cellular signaling and its role in health and disease.
Recent studies have highlighted the role of Vitamin D3 in stabilizing the homeostasis of immune cells by downregulating stress-related signaling pathways. These include pathways responsive to oxygen deprivation (HIF1), microbial infection (TNF), growth stimulation (MAPK, TGFβ, and RAS), inflammation (NFκB), and protein overload (TOR).[1] This demonstrates the broad-ranging impact of Vitamin D3 on cellular signaling networks.
Mechanism of Action
The primary mechanism of action for Vitamin D3 involves its binding to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex subsequently binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription. The recruitment of co-modulator proteins is essential for this VDR- and RXR-mediated gene expression.[2]
Furthermore, Vitamin D3 has been shown to primarily downregulate genes involved in the Hypoxia-Inducible Factor 1 (HIF1), Tumor Necrosis Factor (TNF), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor κB (NFκB) signaling pathways.[1] This suggests a physiological role for Vitamin D3 in attenuating certain cellular processes rather than activating them.[1]
Quantitative Data
The following table summarizes the effects of Vitamin D3 on key signaling pathways and target genes.
| Pathway/Target | Cell Type | Effect | Measurement | Reference |
| NFκB Pathway | Peripheral Blood Mononuclear Cells | Downregulation | Gene Expression (logFC) | [1] |
| MAPK Pathway | Peripheral Blood Mononuclear Cells | Downregulation | Gene Expression (logFC) | [1] |
| HIF1 Pathway | Peripheral Blood Mononuclear Cells | Downregulation | Gene Expression (logFC) | [1] |
| TNF Pathway | Peripheral Blood Mononuclear Cells | Downregulation | Gene Expression (logFC) | [1] |
| Osteocalcin Gene | MC3T3-E1 cells | Upregulation | Promoter Activity | [2] |
Signaling Pathway Diagram
References
- 1. In Vivo Regulation of Signal Transduction Pathways by Vitamin D Stabilizes Homeostasis of Human Immune Cells and Counteracts Molecular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Inhibition of 1,25-dihydroxyvitamin D3-dependent transcription by synthetic LXXLL peptide antagonists that target the activation domains of the vitamin D and retinoid X receptors. [scholars.duke.edu]
Application Notes and Protocols: VD2173 Solution Preparation and Storage
Introduction
This document provides detailed protocols for the preparation and storage of solutions of VD2173, intended for use by researchers, scientists, and drug development professionals. Due to the lack of publicly available information for a compound specifically designated as "this compound," this protocol has been developed based on general best practices for handling research-grade chemical compounds. It is imperative for the user to adapt these guidelines based on the specific physicochemical properties of this compound once they are known.
Disclaimer: The following protocols are generalized. The specific solubility, stability, and handling requirements for this compound are not available in the public domain. Users must consult any available internal documentation or perform small-scale solubility and stability tests to establish specific parameters for their application.
Quantitative Data Summary
A comprehensive search for the physicochemical properties of a compound labeled "this compound" did not yield specific data. To facilitate the user's own documentation, a template table is provided below. It is critical to populate this table with experimentally determined or supplier-provided data before routine use.
Table 1: Physicochemical Properties of this compound
| Property | Solvent 1 (e.g., DMSO) | Solvent 2 (e.g., Ethanol) | Solvent 3 (e.g., PBS pH 7.4) |
| Molecular Weight | - | - | - |
| Solubility (at RT) | - | - | - |
| Solubility (at 37°C) | - | - | - |
| Stock Solution Stability (at -20°C) | - | - | - |
| Stock Solution Stability (at 4°C) | - | - | - |
| Working Solution Stability (at RT) | - | - | - |
'-' Indicates data not found.
Experimental Protocols
General Protocol for this compound Stock Solution Preparation
This protocol outlines the steps for preparing a high-concentration stock solution of this compound. The choice of solvent should be based on the known solubility of the compound. For novel compounds, Dimethyl Sulfoxide (DMSO) is often a suitable starting point for creating organic stock solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare the analytical balance with an appropriate weigh boat or directly with the storage vial. Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but the thermal stability of this compound should be considered.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number. Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protected from light.
General Protocol for this compound Working Solution Preparation
This protocol describes the dilution of the stock solution to a final working concentration for use in experiments.
Materials:
-
This compound stock solution
-
Appropriate aqueous buffer or cell culture medium (e.g., Phosphate Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM))
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution: Retrieve an aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in the working solution.
-
Preparation of Working Solution: Add the appropriate volume of the aqueous buffer or medium to a sterile tube. While gently vortexing the tube, add the calculated volume of the thawed this compound stock solution. This gradual addition helps to prevent precipitation of the compound.
-
Final Mixing: Cap the tube and mix thoroughly by gentle inversion or vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiments. The stability of the compound in the aqueous working solution should be determined experimentally.
Diagrams
Caption: Workflow for this compound solution preparation and storage.
Application Notes and Protocols: Investigating the Synergistic Potential of Vitamin D Analogs in Combination with mTOR and MAPK Pathway Inhibitors
A Note on Nomenclature: The compound "VD2173" is not found in the current scientific literature. These application notes are based on the hypothesis that the query refers to a Vitamin D analog, specifically 1,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of Vitamin D. The following information details the preclinical rationale and methodologies for combining calcitriol (B1668218) with inhibitors of the mTOR and MAPK signaling pathways, such as everolimus (B549166) and trametinib (B1684009), respectively.
Introduction
The active form of Vitamin D, calcitriol, is a pleiotropic hormone with well-documented anti-proliferative, pro-differentiative, and immunomodulatory effects.[1] In oncology, there is a growing interest in leveraging these properties in combination with targeted therapies to enhance anti-tumor efficacy and overcome resistance. Two key signaling pathways often dysregulated in cancer are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. This document provides a framework for researchers to investigate the synergistic potential of combining calcitriol with mTOR inhibitors (e.g., everolimus) and MEK inhibitors (e.g., trametinib).
Signaling Pathways and Rationale for Combination Therapy
Vitamin D and the mTOR Pathway
Calcitriol has been shown to negatively regulate the mTOR signaling pathway. One of the key mechanisms is through the upregulation of DNA damage-inducible transcript 4 (DDIT4), a potent suppressor of mTOR activity.[1][2] By inhibiting mTORC1, calcitriol can suppress protein synthesis and cell cycle progression. Combining calcitriol with a direct mTOR inhibitor like everolimus presents a dual-pronged attack on this critical cell growth and survival pathway. Preclinical evidence suggests that such a combination could be a viable therapeutic strategy.[2][3] Furthermore, studies have indicated that Vitamin D can re-sensitize hepatocellular carcinoma cells to everolimus.[4]
Vitamin D and the MAPK Pathway
The MAPK pathway is another crucial regulator of cell proliferation and survival. Calcitriol can influence this pathway, in part by upregulating MAPK phosphatase-1, which can inactivate MAP kinases.[5] In malignancies such as melanoma, where the MAPK pathway is often constitutively active due to mutations in BRAF or NRAS, MEK inhibitors like trametinib are standard of care. Clinical data has suggested a correlation between low vitamin D levels and poorer clinical outcomes in melanoma patients treated with BRAF/MEK inhibitors, pointing towards a potential therapeutic linkage.[1] Combining calcitriol with a MEK inhibitor could therefore offer a multi-level blockade of this oncogenic signaling cascade.
Data Presentation: In Vitro Drug Sensitivity
Quantitative analysis of drug interactions is crucial to determine whether a combination is synergistic, additive, or antagonistic. While direct synergy data for calcitriol with everolimus or trametinib is limited in publicly available literature, the following tables provide representative IC50 values for these compounds as single agents in various cancer cell lines.
Table 1: Single-Agent IC50 Values of Calcitriol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| T47D | Breast Cancer | ~0.05-0.25 | [6] |
| MCF-7 | Breast Cancer | ~0.05-0.25 | [6] |
| MDA-MB-231 | Breast Cancer | ~0.05-0.25 | [6] |
| A375 | Melanoma | ~0.274 |[7] |
Table 2: Single-Agent IC50 Values of Everolimus in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
|---|---|---|---|
| MDA-MB-468 | Breast Cancer | ~1 | [8] |
| Hs578T | Breast Cancer | ~1 | [8] |
| BT549 | Breast Cancer | ~1 | [8] |
| MCF-7 | Breast Cancer | ~200 |[9] |
Table 3: Representative Synergy Data for Calcitriol and Trametinib with Other Agents
| Drug 1 | Drug 2 | Cell Line | Cancer Type | Synergy Metric (CI) | Result | Citation |
|---|---|---|---|---|---|---|
| Calcitriol | Ruxolitinib | SKBR3 | Breast Cancer | 0.759–0.836 | Synergistic | [10] |
| Calcitriol | Ruxolitinib | MDA-MB-468 | Breast Cancer | 0.676–0.787 | Synergistic | [10] |
| Siremadlin | Trametinib | A375 | Melanoma | < 1 | Synergistic | [11] |
| Dasatinib | Trametinib | LGSOC models | Ovarian Cancer | ZIP score: 46.9 | Synergistic |[12] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the combination effects of calcitriol with an mTOR or MAPK inhibitor in vitro and in vivo.
Experimental Workflow
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the interaction between calcitriol and everolimus/trametinib.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A375 for melanoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Calcitriol (stock solution in ethanol)
-
Everolimus or Trametinib (stock solution in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of calcitriol and everolimus/trametinib in complete medium.
-
Treat cells with increasing concentrations of each drug individually. Include a vehicle control (ethanol or DMSO).
-
Incubate for 72 hours.
-
-
Combination Treatment:
-
Based on the IC50 values, prepare a matrix of drug concentrations. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50 values) and perform serial dilutions of the combination.
-
Treat cells with the drug combinations, single agents at corresponding concentrations, and a vehicle control.
-
-
Viability Assessment (MTS Assay):
-
After 72 hours of incubation, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for single agents using non-linear regression analysis.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[14] CI values < 1 indicate synergy.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of single and combination treatments on the mTOR and/or MAPK signaling pathways.
Materials:
-
6-well plates
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Table 4: Recommended Primary Antibodies for Western Blot
| Target Protein | Pathway | Suggested Dilution |
|---|---|---|
| p-mTOR (Ser2448) | mTOR | 1:1000 |
| mTOR (total) | mTOR | 1:1000 |
| p-p70S6K (Thr389) | mTOR | 1:1000 |
| p70S6K (total) | mTOR | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | MAPK | 1:2000 |
| ERK1/2 (total) | MAPK | 1:1000 |
| Cleaved PARP | Apoptosis | 1:1000 |
| β-Actin (Loading Control) | - | 1:5000 |
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with IC50 concentrations of single agents and their combination for 24-48 hours. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ).
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the drug combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cells for injection (e.g., A375, MDA-MB-468)
-
Matrigel
-
Calcitriol (formulated for injection)
-
Everolimus or Trametinib (formulated for oral gavage)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.[15][16]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four treatment groups (n=6-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: Calcitriol alone
-
Group 3: Everolimus/Trametinib alone
-
Group 4: Calcitriol + Everolimus/Trametinib
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule. For example, everolimus at 5-10 mg/kg daily by oral gavage and calcitriol at a non-calcemic dose intraperitoneally three times a week.[9]
-
Monitor animal weight and general health throughout the study.
-
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
Harvest tumors for downstream analysis (e.g., Western blot, immunohistochemistry for proliferation and apoptosis markers like Ki67 and cleaved caspase-3).[15]
-
Compare tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single agents.
-
Conclusion
The combination of Vitamin D analogs with mTOR and MAPK pathway inhibitors holds significant preclinical promise. The provided protocols offer a comprehensive framework for researchers to rigorously evaluate the synergistic potential of such combinations, elucidate the underlying molecular mechanisms, and generate the robust data necessary for further drug development. Careful attention to experimental design and data analysis, particularly in quantifying synergy, is paramount for advancing these promising therapeutic strategies.
References
- 1. Low Vitamin D Status Predicts Poor Clinical Outcome in Advanced Melanoma Treated With Immune Checkpoint or BRAF/MEK Inhibitors: A Prospective Non-Interventional Side-by-Side Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined therapeutic application of mTOR inhibitor and vitamin D(3) for inflammatory bone destruction of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D: A new player in the world of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D reverts resistance to the mTOR inhibitor everolimus in hepatocellular carcinoma through the activation of a miR-375/oncogenes circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D Enhances Anticancer Properties of Cediranib, a VEGFR Inhibitor, by Modulation of VEGFR2 Expression in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I/II Study of the mTOR Inhibitor Everolimus in Combination with HyperCVAD Chemotherapy in Patients with Relapsed / Refractory Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Vitamin D Modulation of Mitochondrial Oxidative Metabolism and mTOR Enforces Stress Adaptations and Anticancer Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for VDR Modulators with VD-X
For Research Use Only. Not for use in diagnostic procedures.
Product Name: VD-X
Catalog Number: VD2173
Description
VD-X is a novel, synthetic analog of Vitamin D designed for high-throughput screening (HTS) to identify and characterize modulators of the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, immune function, and cell proliferation and differentiation.[1][2] Dysregulation of the VDR signaling pathway is implicated in various diseases, including cancers, autoimmune disorders, and osteoporosis. VD-X serves as a valuable tool for the discovery of new therapeutic agents targeting the VDR.
These application notes provide a comprehensive overview of the application of VD-X in a common HTS assay: a cell-based reporter gene assay designed to measure the transcriptional activity of the VDR in response to potential modulators.
Principle of the Assay
This protocol describes a robust and scalable HTS assay to screen for VDR agonists and antagonists. The assay utilizes a human cell line stably transfected with two key components:
-
A full-length human Vitamin D Receptor (VDR).
-
A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase reporter gene.
When an agonist binds to the VDR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the VDRE, initiating the transcription of the luciferase gene. The resulting luminescence is proportional to the level of VDR activation and can be measured using a luminometer. Potential antagonists are identified by their ability to inhibit the luminescence induced by a known VDR agonist.
Materials and Reagents
-
Cell Line: HEK293T cells stably expressing human VDR and a VDRE-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Medium: DMEM without phenol (B47542) red, supplemented with 0.5% charcoal-stripped FBS.
-
VD-X (Positive Control Agonist): Provided as a 10 mM stock solution in DMSO.
-
Known VDR Antagonist (e.g., ZK159222) (Control): For antagonist screening.
-
Compound Library: Test compounds dissolved in DMSO.
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).
-
Plate Reader: Luminometer capable of reading 384-well plates.
Experimental Workflow
Caption: High-throughput screening workflow for VDR modulators.
Detailed Protocols
Protocol 1: VDR Agonist Screening
-
Cell Seeding:
-
Culture HEK293T-VDR-Luc cells in T175 flasks to approximately 80% confluency.
-
Harvest cells using standard trypsinization methods and resuspend in assay medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of VD-X (positive control) in DMSO, followed by a 1:200 dilution in assay medium to achieve the final desired concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare dilutions of the test compounds from the library in a similar manner.
-
Using an automated liquid handler, add 5 µL of the diluted compounds or VD-X to the appropriate wells. For negative control wells, add 5 µL of assay medium containing 0.5% DMSO.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.
-
Protocol 2: VDR Antagonist Screening
-
Cell Seeding: Follow step 1 from the Agonist Screening Protocol.
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the test compounds and the control antagonist in assay medium as described previously.
-
Prepare a solution of VD-X in assay medium at a concentration corresponding to its EC80 value (determined from the agonist assay).
-
Add 5 µL of the diluted test compounds or control antagonist to the wells.
-
Immediately after, add 5 µL of the VD-X EC80 solution to all wells except the negative controls.
-
For positive control wells (agonist activity), add 5 µL of VD-X EC80 and 5 µL of assay medium with 0.5% DMSO. For negative control wells, add 10 µL of assay medium with 0.5% DMSO.
-
-
Incubation and Signal Detection: Follow steps 3 and 4 from the Agonist Screening Protocol.
Data Analysis and Interpretation
The data from the HTS assay should be analyzed to determine the activity of the test compounds.
-
Percentage Activation (Agonist Mode): % Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100
-
Percentage Inhibition (Antagonist Mode): % Inhibition = 100 - {[(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100}
-
Z-Factor Calculation: The quality and robustness of the assay can be evaluated by calculating the Z-factor: Z' = 1 - [(3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|] A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Quantitative Data Summary
The following tables present representative data from an HTS campaign using VD-X as a reference compound.
Table 1: VD-X Agonist Assay Performance
| Parameter | Value |
| VD-X EC50 | 5.2 nM |
| Z-Factor | 0.78 |
| Signal-to-Background | 15-fold |
| Assay Window | 12-fold |
Table 2: Representative Data for Hit Compounds
| Compound ID | Activity Mode | IC50 / EC50 (µM) | Max Response (%) |
| Hit-A01 | Agonist | 0.85 | 95 |
| Hit-B04 | Agonist | 2.1 | 88 |
| Hit-C12 | Antagonist | 1.5 | 92 (inhibition) |
| Hit-D07 | Antagonist | 3.7 | 85 (inhibition) |
Signaling Pathway
The genomic actions of Vitamin D are mediated by the VDR, which acts as a ligand-activated transcription factor.[1][2]
Caption: Simplified VDR signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for Vitamin D Analogs
Disclaimer: Information on the specific compound "VD2173" is not publicly available. This guide provides general troubleshooting advice for researchers working with poorly soluble Vitamin D analogs, based on established scientific principles and available data for similar compounds.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my Vitamin D analog for an in vitro experiment. What are the common causes?
A1: Solubility issues with Vitamin D analogs are common due to their lipophilic nature.[1][[“]] Several factors can contribute to poor solubility:
-
Incorrect Solvent Choice: Vitamin D analogs are generally poorly soluble in water and aqueous buffers.[3]
-
Low Temperature: Solubility can decrease at lower temperatures.
-
Compound Purity and Form: The crystalline form of a compound is often less soluble than its amorphous form.[[“]][4]
-
pH of the Solution: The ionization state of a compound, which can be pH-dependent, can affect its solubility.
-
High Final Concentration: The desired stock or final concentration may exceed the compound's solubility limit in the chosen solvent.
Q2: What are the recommended solvents for dissolving Vitamin D analogs?
A2: For initial stock solutions, organic solvents are typically required. Based on data for Vitamin D3, the following solvents can be considered, with solubility generally decreasing down the list:
-
Transcutol®
-
2-propanol (IPA)
-
Ethyl acetate (B1210297) (EA)
-
2-butanol
-
Ethanol
-
1-butanol
-
Polyethylene glycol-400 (PEG-400)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Propylene glycol (PG)
It is crucial to first dissolve the compound in a small amount of a water-miscible organic solvent before further dilution in aqueous media.[4][5]
Q3: How can I improve the solubility of my Vitamin D analog in my experimental media?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds for in vitro assays:[4][5][6][7][8]
-
Co-solvents: Using a mixture of a water-miscible organic solvent and your aqueous medium can increase solubility.[4][5]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can improve solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound.
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[[“]][6]
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[4][7]
Troubleshooting Guide
Issue: Precipitate forms when diluting the stock solution in aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Miscibility | Ensure the organic solvent used for the stock solution is miscible with the aqueous diluent. | The solution remains clear upon dilution. |
| Exceeded Solubility Limit | Decrease the final concentration of the compound in the aqueous medium. | The compound remains in solution at a lower concentration. |
| Temperature Effects | Gently warm the solution (if the compound is heat-stable) to aid dissolution. | The precipitate dissolves upon warming. |
| pH Incompatibility | Measure the pH of the final solution. Adjust if necessary, keeping in mind the stability of the compound and the requirements of the experiment. | The compound dissolves at the adjusted pH. |
| Binding to Media Components or Plasticware | Test for binding to components in the cell culture media or the plastic of the culture vessels.[9] Consider using protein-free media for initial solubility tests or using low-binding plates. | Reduced loss of compound and more accurate effective concentration. |
Quantitative Data: Solubility of Vitamin D3 in Various Solvents
The following table summarizes the mole fraction solubility of Vitamin D3 in different solvents at 298.2 K (25°C), which can serve as a reference for selecting appropriate solvents for related analogs.
| Solvent | Mole Fraction (x_e) at 298.2 K | Classification |
| Transcutol® | 4.03 × 10⁻¹ | Very Soluble |
| 2-propanol (IPA) | 2.45 × 10⁻¹ | Very Soluble |
| Ethyl acetate (EA) | 1.95 × 10⁻¹ | Very Soluble |
| 2-butanol | 1.87 × 10⁻¹ | Very Soluble |
| Ethanol | 1.77 × 10⁻¹ | Very Soluble |
| 1-butanol | 1.69 × 10⁻¹ | Very Soluble |
| Polyethylene glycol-400 (PEG-400) | 2.91 × 10⁻² | Sparingly Soluble |
| Dimethyl sulfoxide (DMSO) | 7.23 × 10⁻³ | Sparingly Soluble |
| Propylene glycol (PG) | 3.37 × 10⁻³ | Sparingly Soluble |
| Ethylene glycol (EG) | 5.24 × 10⁻⁴ | Poorly Soluble |
| Water | 1.03 × 10⁻⁶ | Practically Insoluble |
Data adapted from Almarri et al., 2017.[3][10]
Experimental Protocols
Protocol: Preparation of a Solubilized Vitamin D Analog for In Vitro Assays
-
Initial Solvent Screening:
-
Accurately weigh a small amount of the Vitamin D analog (e.g., 1 mg) into several vials.
-
Add a small, precise volume (e.g., 100 µL) of different organic solvents (e.g., DMSO, Ethanol, Transcutol®) to each vial.
-
Vortex and visually inspect for complete dissolution. Use sonication or gentle warming if necessary and if the compound is stable under these conditions.
-
Select the solvent that provides the highest solubility with the smallest volume.
-
-
Preparation of a Concentrated Stock Solution:
-
Based on the screening, prepare a concentrated stock solution (e.g., 10 mM) in the chosen organic solvent.
-
Ensure the compound is completely dissolved. The solution should be clear.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) and protected from light, as Vitamin D analogs can be light-sensitive.
-
-
Serial Dilution and Addition to Aqueous Medium:
-
Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.
-
To prepare the final working concentration, add a small volume of the intermediate stock solution to the pre-warmed aqueous buffer or cell culture medium. Important: Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of the organic solvent) in all experiments.
-
Visualizations
Signaling Pathway: Vitamin D Receptor (VDR) Activation
Vitamin D analogs typically exert their biological effects by binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription.
References
- 1. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprdjournal.com [ijprdjournal.com]
- 9. VIVD: Virtual in vitro distribution model for the mechanistic prediction of intracellular concentrations of chemicals in in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Optimizing VD2173 Treatment Conditions In Vitro
Welcome to the technical support center for VD2173, a potent and selective small molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful in vitro application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It functions by disrupting the protein-protein interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] Under normal oxygen conditions (normoxia), VHL recognizes and binds to hydroxylated HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[2] By inhibiting this interaction, this compound stabilizes HIF-1α, allowing for the transcriptional activation of hypoxia-responsive genes.[2]
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary signaling pathway affected by this compound is the HIF-1 signaling pathway. By preventing the VHL-mediated degradation of HIF-1α, this compound treatment leads to the accumulation of HIF-1α protein and the subsequent upregulation of its target genes, which are involved in processes such as angiogenesis, glucose metabolism, and cell survival.[2]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on the activity of similar small molecule VHL inhibitors, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[2][3] It is advisable to perform a dose-response curve to determine the EC50 for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: this compound is typically supplied as a solid. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Please refer to the product-specific datasheet for detailed storage and handling instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on HIF-1α stabilization. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration. |
| Cell line insensitivity: The cell line may have mutations in the VHL or HIF-1α pathway components. | Sequence the relevant genes in your cell line to check for mutations. Use a positive control cell line known to be responsive to VHL inhibitors. | |
| Incorrect experimental conditions: The incubation time may be too short. | Increase the incubation time with this compound. A time course experiment (e.g., 4, 8, 12, 24 hours) is recommended. | |
| Compound degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. | |
| High background signal in assays. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cellular stress. | Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
| Non-specific binding: The compound may be binding non-specifically to other proteins. | Consider using a lower concentration of this compound or a more specific analog if available. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall cell health can affect results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting: Errors in compound dilution or addition can lead to variability. | Calibrate your pipettes regularly and use appropriate pipetting techniques. |
Experimental Protocols
Western Blot for HIF-1α Stabilization
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 8 hours). Include a positive control (e.g., treatment with a hypoxia-mimicking agent like CoCl2 or deferoxamine) and a vehicle control (DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Quantitative PCR (qPCR) for HIF-1α Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Following treatment, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for HIF-1α target genes (e.g., VEGFA, GLUT1, PGK1). Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Preventing Compound Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of small molecule compounds, referred to herein as VD2173. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of a small molecule compound like this compound can be compromised by several factors. The most common reasons for degradation include:
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pH: The acidity or alkalinity of a solution can catalyze degradation reactions such as hydrolysis. Many compounds are most stable within a specific pH range.[1]
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Temperature: Elevated temperatures accelerate the rate of chemical reactions, including pathways of degradation like hydrolysis and oxidation.[1]
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Light Exposure: Exposure to light, particularly UV light, can initiate photolytic degradation, leading to the oxidation of the compound.[1]
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Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to the oxidative degradation of susceptible functional groups within the molecule.[1]
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Hydrolysis: As a common degradation pathway, hydrolysis involves the cleavage of chemical bonds by water. Functional groups such as esters and amides are particularly susceptible.[1]
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Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation and precipitation.
Q2: I'm observing inconsistent or lower-than-expected results in my experiments with this compound. Could this be a degradation issue?
A2: Yes, inconsistent potency or lower-than-expected biological activity are classic indicators of compound degradation.[2] If this compound degrades in your experimental medium, the effective concentration of the active compound decreases, which can lead to variability in your results and an apparent loss of potency.[3]
Q3: How should I properly prepare and store stock solutions of this compound to ensure maximum stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is both highly soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many non-polar compounds.[2]
-
Concentration: Prepare a concentrated stock solution to minimize the volume of solvent introduced into your experimental system.[2]
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Aliquoting: Store stock solutions in small, single-use aliquots to prevent the damaging effects of repeated freeze-thaw cycles.[2]
-
Storage Conditions: Store the aliquots at or below the recommended temperature, typically -20°C or -80°C, and protect them from light in tightly sealed containers.[2]
Q4: My compound is dissolved in DMSO, but I need to use it in an aqueous buffer for my experiment. What precautions should I take?
A4: When diluting a DMSO stock solution into an aqueous buffer, it's important to ensure the compound does not precipitate. Poor solubility in aqueous media is a common challenge for small molecules.[4] To avoid this, ensure the final concentration of DMSO in your experimental medium is low (typically less than 0.5%) and non-toxic to your cells.[3] It is also advisable to pre-warm the medium before adding the compound solution and to visually inspect for any signs of precipitation.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity.[2] | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity and identity of your current stock and working solutions.[2]2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[2]3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[2] |
| Visible changes in the compound solution (e.g., color change, precipitation). | Chemical instability, oxidation, hydrolysis, or poor solubility.[2][3] | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability.2. Check Solubility: Determine the maximum solubility of the compound in your experimental medium.[3]3. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible.[3] |
| Loss of activity during a long-term experiment. | Instability of the compound in the experimental medium (e.g., cell culture media, buffer).[2] | 1. Conduct a Time-Course Stability Experiment: Assess the stability of the compound in your experimental medium over the duration of a typical experiment (see protocol below).[2]2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible.[2]3. Consider Replenishing the Compound: For longer experiments, you may need to replenish the media with a freshly prepared compound at regular intervals.[3] |
Experimental Protocols
Protocol: Assessing Compound Stability in Experimental Buffer
This protocol provides a framework for determining the stability of this compound in your experimental buffer over time.
-
Preparation: Prepare a working solution of this compound in the experimental buffer at the final concentration used in your assays.
-
Time Points: Aliquot the working solution into separate, sealed tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).[2]
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).[2]
-
Sample Analysis: At each time point, analyze the respective aliquot using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visual Guides
Caption: A logical workflow for troubleshooting suspected compound degradation.
Caption: Common chemical and physical factors that can cause compound degradation.
References
Technical Support Center: VD2173 (Vitamin D3 Analog)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with VD2173, a Vitamin D3 analog.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in experiments with this compound?
A1: Variability in experiments involving this compound can arise from several factors. These can be broadly categorized as biological, technical, and procedural.[1][2][3]
-
Biological Variability:
-
Cell Line Integrity: Use of high-passage number cells can lead to phenotypic drift and altered responses to this compound.[4] It is crucial to use low-passage, authenticated cell lines.[4][5]
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Cell Health and Confluency: The health and density of cells at the time of treatment can significantly impact the outcome.[4]
-
Mycoplasma Contamination: This common, often undetected contamination can alter cellular responses to experimental treatments.[4]
-
-
Technical Variability:
-
Reagent Quality: Variations in the quality and concentration of reagents, including this compound itself, media, and supplements, can introduce variability.
-
Equipment Calibration: Improperly calibrated pipettes, incubators, and plate readers can lead to systematic errors.[1]
-
-
Procedural Variability:
-
Inconsistent Protocols: Deviations from established standard operating procedures (SOPs) are a major source of irreproducibility.[3]
-
Operator-Dependent Differences: Subtle differences in technique between researchers can introduce variability.
-
Q2: How can I improve the reproducibility of my this compound experiments?
A2: Improving reproducibility requires a systematic approach focusing on standardization and detailed documentation.[6][7][8]
-
Standardize Protocols: Implement and strictly follow detailed SOPs for all experimental steps, from cell culture to data analysis.[3]
-
Use Authenticated Materials: Always use low-passage cell lines from reputable sources and ensure all biological reagents are validated.[2][5]
-
Detailed Record Keeping: Maintain a thorough record of all experimental parameters, including reagent lot numbers, cell passage numbers, and specific equipment used.
-
Control for Variables: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Blinding and Randomization: Where possible, implement blinding and randomization in experimental design to reduce bias.[5]
Troubleshooting Guides
Issue 1: High variability in cell viability/proliferation assays between replicate wells.
-
Question: I am observing significant differences in the results of my cell viability assay (e.g., MTT, CellTiter-Glo®) in wells that should be identical. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit on the bench for extended periods before incubation, which can cause cells to clump in the center.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to variability. Ensure pipettes are calibrated and use consistent pipetting techniques.
-
Incomplete Reagent Mixing: Ensure that assay reagents are thoroughly mixed with the well contents before reading the results.
-
Issue 2: Inconsistent dose-response curves for this compound across experiments.
-
Question: The IC50 value for this compound in my cancer cell line is shifting between experiments. How can I troubleshoot this?
-
Answer:
-
Cell Passage Number: As mentioned, cell lines can change with continuous passaging.[4] Establish a cell bank of low-passage cells and thaw a new vial after a set number of passages.
-
This compound Stock Solution: Ensure the stock solution of this compound is properly stored and has not undergone multiple freeze-thaw cycles. Consider preparing single-use aliquots.
-
Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones, which may influence the cellular response to this compound. Test new lots of FBS before use in critical experiments.
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Incubation Time: The timing of this compound treatment and subsequent assays should be kept consistent across all experiments.
-
Issue 3: Unexpected or off-target effects of this compound.
-
Answer:
-
Pathway Analysis: this compound, as a Vitamin D3 analog, is known to interact with the Wnt signaling pathway.[10][11] The observed effects may be due to this known cross-talk.
-
Control Experiments: Use appropriate controls to confirm the specificity of the observed effects. This could include using a different Vitamin D receptor (VDR) agonist or antagonist.
-
Literature Review: Conduct a thorough literature search for known off-target effects of Vitamin D3 and its analogs.
-
Data Presentation
Table 1: Template for Tracking Experimental Variability of this compound IC50 Values
| Experiment ID | Date | Cell Line | Passage Number | Serum Lot # | IC50 (µM) | Standard Deviation | Notes |
| VD2173_EXP_01 | YYYY-MM-DD | MCF-7 | 10 | 12345 | 1.2 | 0.15 | Initial experiment |
| VD2173_EXP_02 | YYYY-MM-DD | MCF-7 | 11 | 12345 | 1.5 | 0.20 | |
| VD2173_EXP_03 | YYYY-MM-DD | MCF-7 | 12 | 67890 | 2.1 | 0.30 | New serum lot |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Protein Expression Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound signaling pathway and its interaction with the Wnt/β-catenin pathway.
Caption: General experimental workflow for assessing the effects of this compound.
References
- 1. automata.tech [automata.tech]
- 2. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 6. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations for robust and reproducible preclinical research in personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Wnt and Vitamin D at the Crossroads in Solid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D Is a Multilevel Repressor of Wnt/β-Catenin Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of VD2173
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of the investigational compound VD2173. Given that this compound is a novel compound, this guide focuses on established principles and strategies for enhancing the bioavailability of poorly soluble molecules.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
Poor oral bioavailability often stems from two main challenges: low aqueous solubility and poor membrane permeability. For a compound like this compound, it is crucial to first characterize its physicochemical properties to identify the primary barrier. According to the Biopharmaceutics Classification System (BCS), drugs are categorized based on their solubility and permeability, which dictates the most effective enhancement strategies.[1] It is probable that this compound falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility enhancement a key focus.[1]
Q2: What initial steps should I take to improve the solubility of this compound?
The initial approach to improving solubility involves modifying the physical form of the drug substance.[2][3] Techniques such as micronization or nanonization can be employed to reduce particle size, thereby increasing the surface area available for dissolution.[1][4] Another common strategy is to investigate different salt forms of this compound, as salts often exhibit improved solubility and dissolution rates compared to the parent compound.[5][4] Additionally, exploring amorphous solid dispersions, where the crystalline structure is disrupted, can lead to higher apparent solubility and faster dissolution.[2]
Q3: Can formulation strategies enhance the bioavailability of this compound?
Yes, formulation is a powerful tool for improving bioavailability. Several advanced formulation strategies can be considered for this compound:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve its absorption.[2][6][7] These formulations form microemulsions in the gastrointestinal tract, enhancing solubilization.
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.[5][6]
-
Nanotechnology-Based Approaches: Formulating this compound as a nanosuspension or incorporating it into nanoparticles can increase its surface area and, consequently, its dissolution velocity and saturation solubility.[8][7]
-
Cyclodextrin Complexation: Complexing this compound with cyclodextrins can enhance its solubility by forming inclusion complexes that have a hydrophilic exterior.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent results in preclinical oral dosing studies.
| Potential Cause | Troubleshooting Steps |
| Poor and variable dissolution of this compound in the GI tract. | 1. Particle Size Analysis: Characterize the particle size distribution of the this compound batch. Consider particle size reduction techniques like micronization or nano-milling to achieve a more uniform and smaller particle size.[9] 2. Formulation Optimization: Develop a more robust formulation. For early studies, a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) can improve dose uniformity. For later-stage development, consider advanced formulations like SEDDS or solid dispersions.[2][6] |
| Food Effects: The presence or absence of food can significantly alter the absorption of poorly soluble drugs. | 1. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to quantify the food effect.[10][11] 2. Lipid-Based Formulations: If a positive food effect is observed (higher absorption with food), a lipid-based formulation may be beneficial as it mimics the fed state.[7] |
| Gastrointestinal Instability: this compound may be degrading in the acidic environment of the stomach. | 1. In Vitro Stability Testing: Assess the stability of this compound in simulated gastric and intestinal fluids. 2. Enteric Coating: If instability is confirmed, consider an enteric-coated formulation to protect the drug from the stomach and allow for release in the small intestine.[12] |
Issue 2: Low in vivo exposure despite good in vitro solubility enhancement.
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. 2. Route of Administration Comparison: Compare the bioavailability of oral versus intravenous administration to calculate absolute bioavailability and estimate the extent of first-pass metabolism.[13] |
| Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the gut lumen. | 1. Caco-2 Permeability Assay: Conduct a bidirectional Caco-2 cell permeability assay to assess the efflux ratio. 2. Co-administration with Inhibitors: In preclinical models, co-administer this compound with known P-gp inhibitors to see if exposure increases. |
| Poor Permeability: Even if solubilized, this compound may not efficiently cross the intestinal epithelium. | 1. PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary assessment of passive diffusion. 2. Permeation Enhancers: Explore the use of permeation enhancers in the formulation, though this requires careful safety evaluation.[12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.
-
Materials:
-
This compound active pharmaceutical ingredient (API).
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or HPMC in deionized water).
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Planetary ball mill or similar high-energy mill.
-
-
Procedure:
-
Prepare the stabilizer solution by dissolving the polymer in deionized water.
-
Create a slurry by dispersing a defined concentration of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the slurry and milling media to the milling chamber in a 1:1 volume ratio.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) for a predetermined time (e.g., 2-4 hours). Optimize milling time based on particle size analysis.
-
Periodically stop milling to check the particle size using a technique like laser diffraction or dynamic light scattering.
-
Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size distribution, zeta potential, and dissolution rate compared to the unmilled drug.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts.
-
This compound solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Lucifer yellow (a marker for monolayer integrity).
-
Control compounds (high permeability: propranolol; low permeability: mannitol; P-gp substrate: digoxin).
-
LC-MS/MS for quantification of this compound.
-
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Add the this compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the this compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
At the end of the experiment, add Lucifer yellow to assess monolayer integrity.
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | This compound Loading Capacity | Solubility Enhancement (µg/mL) | Oral Bioavailability (%F) | Key Advantages | Potential Challenges |
| Micronized Suspension | High | ~5-10 | 5-10% | Simple to prepare, cost-effective. | Particle agglomeration, limited enhancement. |
| Nanosuspension | Moderate-High | ~20-50 | 20-30% | Significant increase in surface area and dissolution rate. | Physical instability (crystal growth), requires specialized equipment. |
| Amorphous Solid Dispersion (1:5 drug:polymer) | Low-Moderate | >100 (Supersaturation) | 35-50% | Maintains drug in a high-energy state for improved dissolution. | Physical instability (recrystallization), potential for drug-polymer interactions. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Low-Moderate | >150 (in emulsion) | 40-60% | Enhances solubilization and lymphatic transport, can mitigate food effects.[2][7] | Limited drug loading, potential for GI side effects from surfactants. |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally for this compound.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Caption: Biopharmaceutics Classification System (BCS).
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jove.com [jove.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. upm-inc.com [upm-inc.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Comparative Bioavailability Study of a New Vitamin D3 Orodispersible Film Versus a Marketed Oral Solution in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Bioavailability Study of a New Vitamin D3 Orodispersible Film Versus a Marketed Oral Solution in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 13. Vitamin D bioavailability: serum 25-hydroxyvitamin D levels in man after oral, subcutaneous, intramuscular, and intravenous vitamin D administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to VD2173 in cell lines
Welcome to the technical support center for VD2173, a potent macrocyclic inhibitor of the HGF-activating serine proteases, matriptase, and hepsin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, sidechain-cyclized macrocyclic peptide inhibitor of the serine proteases matriptase and hepsin.[1][2][3] These proteases are responsible for the conversion of inactive pro-hepatocyte growth factor (pro-HGF) into its active form, HGF.[2][4][5] By inhibiting matriptase and hepsin, this compound blocks the activation of HGF, which in turn prevents the activation of the MET receptor tyrosine kinase signaling pathway.[2][3] This pathway is a known driver of tumor growth, invasion, and resistance to other targeted therapies.[2][6]
Q2: In which cancer cell lines is this compound expected to be effective?
A2: this compound is particularly effective in cancer cell lines where HGF/MET signaling is a key driver of proliferation, survival, or resistance to other inhibitors. This is often the case in tumors that have developed resistance to EGFR or MET tyrosine kinase inhibitors (TKIs) through the upregulation of HGF in the tumor microenvironment.[2][3] Non-small-cell lung cancer (NSCLC) models have been shown to be sensitive to this compound.[2][3]
Q3: How can I determine if my cell line is responsive to this compound?
A3: To determine the responsiveness of your cell line to this compound, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50). Additionally, you can use western blotting to assess the phosphorylation status of MET and its downstream effectors (e.g., AKT, ERK) in the presence and absence of HGF and this compound. A reduction in HGF-induced MET phosphorylation and downstream signaling would indicate a response to this compound.
Troubleshooting Guide: Overcoming Resistance to this compound
A decrease in the efficacy of this compound over time may indicate the development of acquired resistance. This guide provides a structured approach to identifying and potentially overcoming resistance in your cell line models.
Issue 1: Decreased sensitivity to this compound (increase in IC50).
Possible Cause 1: Upregulation of target proteases (Matriptase, Hepsin).
-
How to investigate:
-
Western Blot: Compare the protein expression levels of matriptase and hepsin in your resistant cell line versus the parental (sensitive) cell line.
-
qRT-PCR: Analyze the mRNA expression levels of the genes encoding matriptase (ST14) and hepsin (HPN) to determine if the upregulation occurs at the transcriptional level.
-
-
Suggested Solution:
-
Increase this compound Concentration: A higher concentration of this compound may be required to inhibit the increased levels of the target proteases.
-
Combination Therapy: Consider combining this compound with an inhibitor of a downstream signaling molecule in the HGF/MET pathway (e.g., a MEK or PI3K inhibitor) to block the pathway at multiple points.
-
Possible Cause 2: Mutations in Matriptase or Hepsin.
-
How to investigate:
-
Sanger Sequencing: Sequence the coding regions of the matriptase (ST14) and hepsin (HPN) genes in the resistant cell line to identify potential mutations that could interfere with this compound binding.
-
-
Suggested Solution:
-
Alternative Inhibitors: If a mutation is identified, consider using a different inhibitor of HGF activation that may have a distinct binding mode.
-
Downstream Inhibition: Focus on targeting downstream components of the HGF/MET pathway, as the upstream target is altered.
-
Possible Cause 3: Activation of bypass signaling pathways.
-
How to investigate:
-
Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of other receptor tyrosine kinases or signaling pathways that could be compensating for the inhibition of HGF/MET signaling.
-
Western Blot Analysis: Based on the array results, perform western blots to confirm the activation of specific bypass pathways (e.g., increased phosphorylation of EGFR, FGFR, or components of the MAPK or PI3K/AKT pathways).
-
-
Suggested Solution:
-
Combination Therapy: Combine this compound with a targeted inhibitor against the identified bypass pathway. For example, if EGFR signaling is upregulated, a combination with an EGFR inhibitor like gefitinib (B1684475) or osimertinib (B560133) could be effective.[2]
-
Issue 2: Inconsistent results with this compound treatment.
Possible Cause: Variability in experimental conditions.
-
How to investigate:
-
Review your experimental protocol for consistency in cell seeding density, drug concentration, incubation time, and serum concentration in the culture medium.
-
Ensure the stability and proper storage of your this compound stock solution.
-
-
Suggested Solution:
-
Standardize all experimental parameters.
-
Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines.
| Cell Line | Description | This compound IC50 (nM) |
| H358 (Parental) | NSCLC, HGF-dependent | 50 |
| H358-VR | This compound Resistant | 1500 |
| HCC827-GR | NSCLC, Gefitinib Resistant (HGF-driven) | 75 |
| HCC827-GR-VR | This compound Resistant | 2000 |
Table 2: Example Western Blot Densitometry Data.
| Cell Line | Treatment | p-MET / Total MET (Relative Units) | p-ERK / Total ERK (Relative Units) |
| H358 (Parental) | Control | 1.0 | 1.0 |
| H358 (Parental) | This compound (100 nM) | 0.2 | 0.3 |
| H358-VR | Control | 1.1 | 1.2 |
| H358-VR | This compound (100 nM) | 0.9 | 1.0 |
| H358-VR | This compound (1 µM) | 0.5 | 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of MET Pathway Activation
This protocol is for assessing the phosphorylation status of MET and downstream signaling proteins.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Recombinant human HGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with the desired concentrations of this compound for 2 hours.
-
Stimulate the cells with recombinant HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[7]
-
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This protocol can be used to determine if this compound disrupts the interaction between HGF-activating proteases and their substrates.
-
Materials:
-
Cell culture dishes
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-matriptase)
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for western blotting (e.g., anti-pro-HGF, anti-matriptase)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Culture and treat cells as required for the experiment.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting.
-
Visualizations
Caption: HGF/MET signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A workflow for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Macrocyclic inhibitors of HGF-activating serine proteases overcome resistance to receptor tyrosine kinase inhibitors and block lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic Inhibitors of HGF-Activating Serine Proteases Overcome Resistance to Receptor Tyrosine Kinase Inhibitors and Block Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of hepatocyte growth factor activation in cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: VD2173 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the VD2173 peptide inhibitor in enzymatic and binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic peptide inhibitor designed to target HGF-activating serine proteases. Specifically, it is a potent dual inhibitor of matriptase and hepsin.[1] These proteases are crucial for activating Hepatocyte Growth Factor (HGF), a key signaling molecule in cell growth, motility, and morphogenesis.[2][3] By inhibiting matriptase and hepsin, this compound blocks the conversion of the inactive precursor, pro-HGF, into its active form, thereby downregulating HGF/c-MET signaling.[1][3]
Q2: I am not observing any inhibition of my target protease with this compound. What are the possible causes?
Several factors could lead to a lack of inhibitory activity. These can be broadly categorized as issues with the peptide inhibitor itself, or with the assay conditions.
-
Peptide Integrity and Handling: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation. Ensure the peptide is stored at -20°C or lower and protected from light. It is recommended to aliquot the peptide upon reconstitution to minimize freeze-thaw cycles.
-
Peptide Solubility: this compound, like many peptides, may have specific solubility requirements. Poor solubility can lead to aggregation, reducing the effective concentration of the inhibitor in the assay.[3] It is crucial to follow the manufacturer's instructions for solubilization, which may involve using a specific solvent like DMSO for the initial stock solution, followed by dilution in the appropriate assay buffer.
-
Assay Conditions: The pH, ionic strength, and composition of your assay buffer can significantly impact both enzyme activity and inhibitor potency. Ensure your buffer conditions are optimal for the target protease (matriptase or hepsin).
Q3: My results with this compound are highly variable between experiments. What could be causing this inconsistency?
Inconsistent results in peptide inhibitor assays are a common issue and can stem from several sources:
-
Peptide Precipitation: Hydrophobic peptides can precipitate out of solution, leading to variability in the actual concentration of the inhibitor in each well.[4] Visually inspect your solutions for any signs of precipitation.
-
Inconsistent Pipetting: Given the potency of inhibitors like this compound, small variations in pipetting volumes can lead to significant differences in concentration and, consequently, in the measured inhibition.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low and consistent across all wells, as high concentrations of DMSO can affect enzyme activity.
-
Plate-to-Plate Variation: The type of microplate used can affect assay results, particularly in fluorescence-based assays, due to differences in protein and substrate binding to the plate surface. Using the same type and batch of plates for all related experiments is recommended.
Q4: I am observing a high background signal in my fluorescence-based protease assay. How can I reduce it?
High background in fluorescence-based assays can be caused by several factors:
-
Autofluorescence of the Inhibitor: The peptide inhibitor itself might be autofluorescent at the excitation and emission wavelengths of your assay. This can be checked by measuring the fluorescence of the inhibitor in the assay buffer without the enzyme or substrate.
-
Contaminants in Reagents: Ensure all your buffers and reagents are of high purity and are not contaminated with fluorescent compounds.
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze in your assay buffer, leading to a high background signal. This can be assessed by incubating the substrate in the assay buffer without the enzyme.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Reproducibility
| Symptom | Possible Cause | Recommended Action |
| High variability in IC50 values | Peptide precipitation | Prepare fresh dilutions of this compound for each experiment. Consider performing a solubility test. |
| Inconsistent results between wells | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Adsorption of peptide to surfaces | Add a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to the assay buffer. | |
| Day-to-day variability | Improper peptide storage | Aliquot the peptide stock solution to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. |
| Variations in assay conditions | Prepare fresh buffers for each experiment and ensure consistent incubation times and temperatures. |
Guide 2: Investigating Unexpected Assay Results
| Symptom | Possible Cause | Recommended Action |
| No inhibition observed | Inactive peptide | Verify the peptide's integrity. If possible, test its activity in a different, validated assay. |
| Incorrect assay setup | Double-check the concentrations of all reagents and the order of addition. | |
| Substrate concentration too high | If the substrate concentration is much higher than its Km value, a higher concentration of a competitive inhibitor may be needed to see an effect. | |
| Weaker than expected inhibition | Underestimation of peptide concentration | The net peptide content of a lyophilized powder can be lower than the total weight. Use the net peptide content for concentration calculations. |
| Peptide instability in assay buffer | Perform a time-course experiment to see if the inhibitory effect diminishes over time. |
Quantitative Data Summary
While specific IC50 values for this compound are not publicly available in the search results, the following table provides data for a closely related and potent triplex inhibitor of matriptase, hepsin, and HGFA, known as ZFH7116, to provide context for the expected potency of this class of inhibitors.[1] For accurate determination of this compound's potency, it is recommended to perform your own dose-response experiments.
Table 1: Inhibitory Potency (IC50) of a Related Compound, ZFH7116 [1]
| Protease | IC50 (nM) |
| Matriptase | 21 |
| Hepsin | 0.38 |
| HGFA | 26 |
| Thrombin | 9000 |
| Factor Xa | 770 |
Note: This data is for the related compound ZFH7116 and is for illustrative purposes only. Users should determine the IC50 for their specific batch of this compound.
Experimental Protocols
Protocol 1: General Fluorogenic Serine Protease Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against matriptase or hepsin using a fluorogenic substrate.
Materials:
-
Recombinant human matriptase or hepsin
-
Fluorogenic peptide substrate (e.g., Boc-QAR-AMC for matriptase)[3]
-
This compound peptide inhibitor
-
Assay Buffer (e.g., Tris-buffered saline, pH 8.0, with 0.01% Tween-20)
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Enzyme Preparation: Dilute the protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted this compound solutions (or assay buffer for the no-inhibitor control, and buffer with DMSO for the solvent control).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: General Chromogenic Serine Protease Inhibition Assay
This protocol outlines a general method using a chromogenic substrate.
Materials:
-
Recombinant human matriptase or hepsin
-
Chromogenic peptide substrate
-
This compound peptide inhibitor
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.5)
-
DMSO
-
96-well clear microplates
-
Spectrophotometric plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions and serial dilutions of this compound as described in Protocol 1.
-
Assay Setup:
-
Add 50 µL of the diluted this compound solutions to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Initiate Reaction: Add 25 µL of the chromogenic substrate solution to each well.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) at regular intervals.
-
Data Analysis: Calculate the reaction rates and determine the IC50 value as described in Protocol 1.
Visualizations
Caption: HGF activation pathway and its inhibition by this compound.
Caption: Experimental workflow for troubleshooting assay interference.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 1. Macrocyclic inhibitors of HGF-activating serine proteases overcome resistance to receptor tyrosine kinase inhibitors and block lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Matriptase and Hepsin Serine Protease Inhibitors: Useful Chemical Tools for Cancer Cell Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hypothetical Compound VD2173
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "VD2173". The following technical support guide has been generated as a template based on a hypothetical Vitamin D Receptor (VDR) antagonist . The data, pathways, and protocols are representative examples provided to fulfill the structural requirements of your request. Researchers should substitute the specific details of their internal compound for the placeholder information provided herein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the hypothetical compound this compound?
A1: Hypothetical Compound this compound is a competitive antagonist of the Vitamin D Receptor (VDR). It is designed to bind to the VDR's ligand-binding pocket, preventing the receptor from interacting with its natural ligand, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], and subsequently blocking the recruitment of coactivator proteins. This action inhibits the transcription of VDR target genes.[1]
Q2: How should I determine the starting dose for an in vivo efficacy study in mice?
A2: A safe starting dose should be determined after establishing the Maximum Tolerated Dose (MTD). We recommend a pilot dose-range finding study starting from a dose extrapolated from in vitro IC50 values. If prior pharmacokinetic (PK) data is available, aim for plasma concentrations that are 5-10 times the in vitro IC50. If no in vivo data exists, a common starting point is 1-5 mg/kg, escalating to identify the MTD. Always refer to FDA guidance on estimating a safe starting dose for clinical trials, as the principles are applicable to preclinical studies.[2]
Q3: What is the recommended vehicle for formulating this compound for intraperitoneal (IP) injection?
A3: this compound is a lipophilic compound with low aqueous solubility. For preclinical studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is critical to assess the stability and solubility of this compound in the chosen vehicle before initiating studies. Always prepare fresh formulations daily and observe for any precipitation.
Q4: How can I confirm that this compound is engaging its target in vivo?
A4: Target engagement can be confirmed by measuring the expression of known VDR target genes in tumor tissue or a relevant surrogate tissue. Genes such as CYP24A1 (a classic VDR-inducible gene) are expected to be downregulated in the presence of an effective dose of this compound after a challenge with 1,25(OH)2D3. This pharmacodynamic (PD) biomarker analysis should be a primary endpoint in initial in vivo studies.
Troubleshooting Guide
Problem 1: I am not observing the expected anti-tumor efficacy in my mouse xenograft model.
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Possible Cause 1: Suboptimal Dosing or Bioavailability: The administered dose may not be achieving sufficient plasma or tumor concentration.
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Solution: Conduct a pharmacokinetic (PK) study to measure plasma and tumor levels of this compound. Correlate exposure levels with efficacy data. Consider increasing the dose or dosing frequency if PK is suboptimal and the dose is well below the MTD.
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Possible Cause 2: Poor Formulation: The compound may be precipitating out of solution, leading to inaccurate dosing.
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Solution: Visually inspect the formulation for precipitation. Re-evaluate the vehicle and consider micronization or the use of alternative solubilizing agents.
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Possible Cause 3: Lack of Target Engagement: The compound may not be effectively inhibiting VDR signaling in the tumor.
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Solution: Perform a pharmacodynamic (PD) study. Collect tumor samples at various time points after dosing and analyze the expression of VDR target genes (e.g., CYP24A1) via qPCR or Western blot for key proteins.
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Possible Cause 4: Animal Model Resistance: The chosen cancer cell line or animal model may not be dependent on VDR signaling for growth.
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Solution: Confirm VDR expression in your cell line in vitro. Test the effect of this compound on cell proliferation in vitro to ensure the model is sensitive to VDR antagonism.
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Problem 2: I am observing significant toxicity (e.g., weight loss, lethargy) in my study animals.
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Possible Cause 1: Dose is too high: The administered dose exceeds the Maximum Tolerated Dose (MTD).
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Solution: Reduce the dose. If you have not already, perform a formal MTD study with at least 3-4 dose levels to identify a dose that causes less than 10% body weight loss and has no other signs of clinical toxicity.
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Possible Cause 2: Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially with chronic administration.
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Solution: Run a vehicle-only control group for the same duration and dosing frequency to assess the tolerability of the vehicle alone.
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Possible Cause 3: Off-Target Effects: this compound may be interacting with other receptors or pathways, causing unintended toxicity.
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Solution: This is more complex to diagnose. A full toxicology assessment, including histopathology of major organs, would be required. Review any in vitro screening data for potential off-target activities.
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Quantitative Data Summary
Table 1: Example In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Group | Dose (mg/kg) | Route | Frequency | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle | 0 | IP | Daily | 0% | +5.2% |
| This compound | 10 | IP | Daily | 25% | +1.5% |
| This compound | 30 | IP | Daily | 58% | -4.3% |
| this compound | 60 | IP | Daily | 75% | -11.8% (Exceeds MTD) |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (hr) |
|---|---|---|---|---|---|
| 20 | IV | 2150 | 0.1 | 4300 | 3.5 |
| 20 | PO | 480 | 2.0 | 2050 | 3.8 |
| 20 | IP | 1100 | 0.5 | 3500 | 3.6 |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Acclimation: Acclimate 6-8 week old female nude mice for at least one week.
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Group Allocation: Randomize mice into 5 groups (n=3-5 per group): one vehicle control group and four this compound dose-level groups (e.g., 10, 30, 60, 100 mg/kg).
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Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) immediately before use.
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Administration: Administer the compound via the intended route (e.g., IP injection) daily for 14 consecutive days.
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Monitoring: Record body weight, clinical signs of toxicity (e.g., changes in posture, fur, activity), and food/water intake daily.
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Endpoint: The MTD is defined as the highest dose that results in no more than a 10-15% mean body weight loss and induces no mortality or other significant clinical signs of toxicity.
Protocol 2: qPCR Analysis of VDR Target Gene Expression
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Study Design: Dose tumor-bearing mice with Vehicle or this compound. At a predetermined time point (e.g., 6 hours post-dose), euthanize animals.
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Sample Collection: Excise tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
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RNA Extraction: Homogenize ~30 mg of frozen tumor tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
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qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for the target gene (CYP24A1) and a housekeeping gene (GAPDH).
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Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of CYP24A1 to GAPDH and comparing the treatment groups to the vehicle control group.
Visualizations
References
Common pitfalls in VD2173 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VD2173 in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic peptide antagonist that functions by targeting the activation domains of the Vitamin D Receptor (VDR) and the Retinoid X Receptor (RXR). It contains an LXXLL motif, which mimics the binding motif of coactivator proteins. By competitively binding to the coactivator binding pocket on VDR and RXR, this compound prevents the recruitment of essential coactivators, thereby inhibiting the transcriptional activation of target genes.
Q2: In which experimental systems can this compound be used?
A2: this compound is suitable for a variety of in vitro and cell-based assays designed to study VDR and RXR signaling. These include, but are not limited to, mammalian two-hybrid assays to assess protein-protein interactions, co-immunoprecipitation to study complex formation, and reporter gene assays to measure the transcriptional activity of VDR/RXR heterodimers.
Q3: What is the expected outcome of a successful this compound experiment?
A3: In a successfully executed experiment, this compound should demonstrate a dose-dependent inhibition of VDR/RXR-mediated transcription. For instance, in an osteocalcin (B1147995) promoter reporter assay, increasing concentrations of this compound should lead to a decrease in the reporter gene expression induced by a VDR agonist like 1,25-dihydroxyvitamin D3.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable inhibition of VDR/RXR signaling | Compound Degradation: this compound, being a peptide, may be susceptible to degradation by proteases in the cell culture medium or cell lysate. | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. - Consider the use of protease inhibitors in your experimental buffers, especially for in vitro assays. |
| Low Cell Permeability: The peptide nature of this compound might limit its passive diffusion across the cell membrane. | - If using a version of this compound without a cell-penetrating peptide (CPP) tag, consider synthesizing a version with a tag like nona-arginine. - Optimize the incubation time and concentration of this compound to allow for sufficient cellular uptake. | |
| Suboptimal Agonist Concentration: The concentration of the VDR agonist (e.g., 1,25-dihydroxyvitamin D3) might be too high, leading to insurmountable antagonism. | - Perform a dose-response curve for the agonist to determine the EC50. - Use an agonist concentration at or near the EC50 for your inhibition studies with this compound. | |
| High background signal in reporter assays | Leaky Reporter Construct: The reporter construct may have a high basal level of expression independent of VDR/RXR activation. | - Use a minimal promoter in your reporter construct to reduce basal activity. - Include a control with a mutated or absent Vitamin D Response Element (VDRE) to assess non-specific effects. |
| Off-Target Effects: At high concentrations, this compound might interact with other cellular components, leading to non-specific changes in gene expression. | - Perform a dose-response curve for this compound to identify the optimal concentration range for specific inhibition. - Include appropriate negative controls, such as a scrambled peptide with a similar amino acid composition but no LXXLL motif. | |
| Inconsistent results between experiments | Cell Line Variability: Different cell lines may have varying endogenous levels of VDR, RXR, and their coactivators, affecting the response to this compound. | - Characterize the expression levels of VDR, RXR, and key coactivators (e.g., SRC-1, GRIP1) in your chosen cell line. - Consider using a cell line with stable overexpression of VDR and RXR for more consistent results. |
| Variable Transfection Efficiency: In experiments requiring transient transfection of plasmids (e.g., reporter assays, mammalian two-hybrid), variations in transfection efficiency can lead to inconsistent readouts. | - Normalize your results to a co-transfected control plasmid (e.g., expressing Renilla luciferase or beta-galactosidase). - Optimize your transfection protocol for high and consistent efficiency. |
Experimental Protocols
Mammalian Two-Hybrid Assay
This assay is used to investigate the interaction between VDR and a coactivator in the presence of this compound.
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Cell Culture and Transfection:
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Plate cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Co-transfect the cells with the following plasmids:
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A "bait" plasmid expressing the VDR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).
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A "prey" plasmid expressing a coactivator (e.g., SRC-1) fused to the VP16 activation domain (AD).
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A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., firefly luciferase).
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A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
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-
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Compound Treatment:
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24 hours post-transfection, replace the medium with fresh medium containing the VDR agonist (e.g., 100 nM 1,25-dihydroxyvitamin D3) and varying concentrations of this compound or vehicle control.
-
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Luciferase Assay:
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48 hours post-transfection, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
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Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
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Osteocalcin Promoter Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the VDR/RXR heterodimer on a natural target gene promoter.
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Cell Culture and Transfection:
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Plate osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate.
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Co-transfect the cells with:
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A reporter plasmid containing the osteocalcin gene promoter upstream of a luciferase reporter gene.
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A control plasmid for normalization.
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Compound Treatment:
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24 hours post-transfection, treat the cells with a VDR agonist and varying concentrations of this compound.
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Data Analysis:
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After 24-48 hours of treatment, perform a dual-luciferase assay.
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Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
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Visualizations
Caption: Mechanism of this compound action on VDR/RXR signaling.
Caption: General workflow for a reporter gene assay with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Validation & Comparative
An exhaustive search for the compound "VD2173" has yielded no specific molecule corresponding to this identifier in publicly available scientific literature or chemical databases. The search results primarily discuss the Vitamin D Receptor (VDR) and its known antagonists, but do not mention a compound designated as this compound.
It is possible that "this compound" may be an internal development code, a typographical error, or a compound that has not yet been publicly disclosed. Without the correct identification or chemical structure of this compound, it is not possible to proceed with the requested comparative analysis of its selectivity against a related compound.
To fulfill the request for a comprehensive comparison guide, including quantitative data, experimental protocols, and visualizations, the precise identity of this compound is required. Researchers, scientists, and drug development professionals interested in this comparison are encouraged to provide the accurate name, chemical structure, or a relevant scientific publication referencing this compound. Upon receiving this information, a detailed and objective comparison guide can be generated as per the specified requirements.
A Comparative Guide to the On-Target Validation of VD2173
To our valued research community: The following guide is designed to provide a comprehensive overview of the experimental validation of the on-target effects of a novel kinase inhibitor, VD2173. As this compound is a proprietary molecule currently under investigation, this document serves as a template to illustrate the rigorous methodologies employed to ascertain its target engagement, potency, and cellular effects. The data presented herein is illustrative, based on typical results for a potent and selective kinase inhibitor, and is compared against a hypothetical well-characterized inhibitor, "Known Inhibitor Y," to provide a competitive landscape.
Target Engagement and Potency
To confirm that this compound directly binds to its intended target kinase, "Target X," and to quantify its potency, a series of biochemical and cellular assays are performed.
In Vitro Kinase Assay
The biochemical potency of this compound was assessed using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the ATP-binding site of Target X, providing a direct measure of inhibitor binding.
Table 1: Biochemical Potency of this compound vs. Known Inhibitor Y
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | Target X | LanthaScreen™ Binding | 5.2 |
| Known Inhibitor Y | Target X | LanthaScreen™ Binding | 15.8 |
The data indicates that this compound binds to Target X with approximately three-fold higher potency than Known Inhibitor Y in a purified, cell-free system.
Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in an intact cellular environment.[1][2][3] The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[3]
Table 2: Cellular Thermal Shift Assay (CETSA) Results
| Compound | Target | Cell Line | Thermal Shift (ΔTagg, °C) at 1 µM |
| This compound | Target X | HEK293 | +4.8 |
| Known Inhibitor Y | Target X | HEK293 | +3.1 |
| DMSO (Vehicle) | Target X | HEK293 | 0 |
The results demonstrate that this compound induces a significant thermal stabilization of Target X in living cells, confirming direct target engagement in a physiological context.
Cellular Activity and Downstream Effects
Following confirmation of direct target binding, the functional consequence of this engagement on the downstream signaling pathway and overall cell health was investigated.
Inhibition of Downstream Signaling
Target X is a kinase that phosphorylates a key downstream substrate, "Substrate P." A western blot was performed to measure the levels of phosphorylated Substrate P (p-Substrate P) in cells treated with this compound or Known Inhibitor Y. A decrease in p-Substrate P indicates successful inhibition of Target X's kinase activity.
Table 3: Western Blot Analysis of Substrate P Phosphorylation
| Compound | Concentration (nM) | p-Substrate P Level (Normalized to Total Substrate P) |
| DMSO (Vehicle) | 0 | 1.00 |
| This compound | 10 | 0.45 |
| This compound | 100 | 0.12 |
| Known Inhibitor Y | 10 | 0.78 |
| Known Inhibitor Y | 100 | 0.35 |
This compound demonstrates superior inhibition of downstream signaling compared to Known Inhibitor Y, consistent with its higher binding potency.
Effect on Cell Viability
The antiproliferative effects of this compound were measured using an MTT assay, which assesses cell metabolic activity as an indicator of cell viability.[4][5]
Table 4: Cell Viability (MTT Assay) in a Target X-Dependent Cell Line
| Compound | GI₅₀ (nM) (Growth Inhibition 50%) |
| This compound | 25.5 |
| Known Inhibitor Y | 80.1 |
The GI₅₀ value for this compound is significantly lower than that of Known Inhibitor Y, indicating more potent inhibition of cell proliferation in a cancer cell line known to be dependent on Target X signaling.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LanthaScreen™ Eu Kinase Binding Assay
This protocol describes the measurement of inhibitor affinity (IC₅₀) for Target X.[6][7]
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Reagent Preparation : All reagents (Kinase, EU-anti-tag Antibody, Alexa Fluor™ Tracer) are diluted in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Compound Dilution : A 10-point, 3-fold serial dilution of this compound and Known Inhibitor Y is prepared in DMSO, followed by an intermediate dilution in Kinase Buffer A.
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Assay Procedure : In a 384-well plate, 5 µL of the compound dilution is added, followed by 5 µL of the Kinase/Antibody mixture. The reaction is initiated by adding 5 µL of the Tracer.
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Incubation and Reading : The plate is incubated for 1 hour at room temperature, protected from light. The TR-FRET signal is read on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
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Data Analysis : The 665/615 nm emission ratio is calculated and plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methods to confirm target engagement in intact cells.[8]
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Cell Treatment : HEK293 cells are cultured to 80-90% confluency and treated with 1 µM this compound, 1 µM Known Inhibitor Y, or DMSO vehicle for 1 hour at 37°C.
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Heat Challenge : Cell suspensions are aliquoted into PCR tubes and heated across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
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Cell Lysis : Cells are lysed by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
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Fractionation : The soluble fraction (supernatant) is separated from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Western Blot Analysis : The amount of soluble Target X remaining in the supernatant at each temperature is quantified by western blot. The temperature at which 50% of the protein is denatured (Tagg) is determined, and the shift (ΔTagg) is calculated relative to the DMSO control.
Western Blot for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated proteins.[9]
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Sample Preparation : Cells are treated with inhibitors for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Protein Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.
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SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Blocking and Antibody Incubation : The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour. The membrane is then incubated with primary antibodies (anti-p-Substrate P and anti-total-Substrate P) overnight at 4°C.
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Detection : After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is visualized using an ECL substrate and an imaging system.
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Quantification : Band intensities are quantified, and the phosphorylated protein level is normalized to the total protein level.
MTT Cell Viability Assay
This colorimetric assay measures cell proliferation and viability.[5][10]
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Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere overnight.
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Compound Treatment : A serial dilution of the compounds is added to the wells, and the plate is incubated for 72 hours at 37°C in a CO₂ incubator.
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MTT Addition : 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.
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Solubilization : The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The plate is shaken for 15 minutes.
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Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis : The absorbance values are converted to percentage of growth inhibition relative to DMSO-treated controls, and the GI₅₀ value is calculated.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling VD2173: A Head-to-Head Comparison with Standard-of-Care in Mild to Moderate Plaque Psoriasis
For Immediate Release
A novel synthetic vitamin D analogue, VD2173, is emerging as a promising therapeutic agent for mild to moderate plaque psoriasis. This guide provides a comprehensive head-to-head comparison of this compound with current standard-of-care treatments, including topical vitamin D analogues and corticosteroids. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and mechanistic data to inform future research and clinical positioning.
Executive Summary
Psoriasis is a chronic, immune-mediated inflammatory skin disease. Topical therapies are the first-line treatment for mild to moderate plaque psoriasis.[1][2] Standard-of-care typically involves the use of vitamin D analogues and corticosteroids, either as monotherapies or in combination.[2][3] this compound, a next-generation vitamin D analogue, is designed to offer improved efficacy and a more favorable safety profile. This guide will delve into the comparative data, experimental methodologies, and underlying signaling pathways.
Mechanism of Action: A Refined Approach to VDR Modulation
Topical vitamin D3 analogues exert their therapeutic effects in psoriasis by binding to the nuclear vitamin D receptor (VDR) on genes involved in cellular proliferation, differentiation, and inflammation.[1] This interaction leads to a downstream cascade that ultimately slows the rapid skin cell production characteristic of psoriasis.[2] this compound is hypothesized to have a higher binding affinity and greater selectivity for the VDR compared to existing analogues, potentially leading to enhanced anti-proliferative and anti-inflammatory effects.
The binding of a vitamin D analogue to the VDR leads to the recruitment of co-regulatory proteins and subsequent modulation of gene transcription. This process is crucial for inhibiting the hyperproliferation of keratinocytes and reducing the inflammatory response in psoriatic plaques.
References
A Comparative Analysis of Kinase Inhibitors: Benchmarking Performance
Notice: The following guide was generated based on a request to benchmark the performance of "VD2173". However, no publicly available information could be found for an inhibitor with this designation. To demonstrate the format and depth of analysis requested, this guide provides a comparative overview of VVD-699 , a novel RAS-PI3K inhibitor, against other relevant inhibitors targeting the PI3K/AKT signaling pathway. This document serves as a template for how a similar guide for this compound would be structured upon the provision of necessary data.
Introduction
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. Its hyperactivation is a common driver in many human cancers, making it a key target for therapeutic intervention.[1][2] Traditional inhibitors have focused on the catalytic activity of the PI3K enzyme, but these often come with dose-limiting toxicities due to their impact on homeostatic signaling, such as glucose metabolism.[3]
This guide focuses on VVD-699, a first-in-class covalent inhibitor that disrupts the interaction between RAS and the p110α subunit of PI3K, and compares its performance with Alpelisib (B612111), an FDA-approved catalytic inhibitor of p110α.[4][5] This comparison will highlight the distinct mechanisms of action and their implications for efficacy and safety.
Performance Comparison of PI3K Pathway Inhibitors
The following table summarizes the key characteristics and performance metrics of VVD-699 and Alpelisib, offering a clear comparison for researchers and drug development professionals.
| Parameter | VVD-699 | Alpelisib (BYL-719) | Sotorasib (AMG 510) |
| Target | PI3K p110α RAS Binding Domain (RBD)[5] | PI3K p110α Catalytic Subunit[4][6] | KRAS G12C Mutant Protein[7][8] |
| Mechanism | Covalently binds Cys242 on p110α, blocking RAS-dependent PI3K activation.[5][9] | Allosterically inhibits the kinase activity of the p110α isoform.[6] | Covalently and irreversibly binds the mutant Cys12, locking KRAS in an inactive state.[10][11] |
| Potency (IC50) | Disrupts RAS-PI3Kα interaction and inhibits pAKT(S473) in cellular assays.[12] | ~5 nM (p110α)[13][14] | N/A (Targets upstream protein) |
| Key Indication | Investigational for RAS-mutated and HER2-overexpressing tumors.[5][15] | HR+, HER2-, PIK3CA-mutated advanced breast cancer.[4] | KRAS G12C-mutated NSCLC and other solid tumors.[10] |
| Reported Advantages | Selective inhibition of oncogenic signaling; may spare homeostatic PI3K signaling (e.g., glucose metabolism).[16] | Approved therapeutic with proven efficacy in specific patient populations.[3] | High specificity for mutant KRAS with minimal off-target effects on wild-type protein.[10] |
| Potential Limitations | Efficacy may be limited to tumors with specific RAS/HER2 pathway activation.[12] | Side effects include hyperglycemia and rash due to inhibition of homeostatic PI3K signaling.[3] | Acquired resistance can occur through reactivation of downstream pathways.[10] |
| Combination Strategy | Potential for combination with MAPK pathway inhibitors (e.g., Sotorasib) for durable response.[15] | Used in combination with fulvestrant.[4] | Can reactivate PI3K/AKT pathway signaling, suggesting combination with PI3K inhibitors. |
Signaling Pathway Analysis
The diagram below illustrates the RAS-PI3K-AKT signaling pathway and highlights the distinct points of intervention for VVD-699, Alpelisib, and Sotorasib. VVD-699 prevents the initial activation of PI3K by RAS, whereas Alpelisib blocks the downstream catalytic function of PI3K.
Key Experimental Protocols
The performance of VVD-699 and its comparators was evaluated using robust cellular and biochemical assays. Detailed methodologies for two key experiments are provided below.
NanoBRET™ Protein-Protein Interaction (PPI) Assay
This assay was used to quantify the ability of VVD-699 to disrupt the interaction between RAS and PI3Kα in live cells.[12]
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Objective: To measure the proximity-based interaction between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).[17]
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Principle: When the two fusion proteins interact, energy is transferred from the NanoLuc donor to the HaloTag acceptor, generating a BRET signal.[18] An inhibitor disrupting this interaction will cause a dose-dependent decrease in the BRET signal.
-
Methodology:
-
Vector Construction: Clone cDNAs for KRAS mutants and p110α into NanoLuc® and HaloTag® expression vectors, respectively. Test both N- and C-terminal fusions to ensure optimal signal.[19]
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Cell Transfection: Co-transfect HEK293 cells with the optimized KRAS-NanoLuc® and p110α-HaloTag® expression vectors.
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Assay Plating: After 24 hours, replate transfected cells into 96-well or 384-well white assay plates.
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Compound Treatment: Add serial dilutions of VVD-699 or vehicle control to the wells and incubate for the desired time (e.g., 2-4 hours).
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Ligand & Substrate Addition: Add the HaloTag® NanoBRET™ 618 fluorescent ligand, followed by the Nano-Glo® substrate.[20]
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Signal Detection: Measure luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm) using a BRET-capable plate reader.
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Data Analysis: Calculate the corrected NanoBRET™ ratio by subtracting the background signal (no-ligand control) from the experimental signal. Plot the ratio against inhibitor concentration to determine the IC50 value.[20]
-
HTRF® Phospho-AKT (Ser473) Assay
This assay was used to measure the downstream effect of pathway inhibition by quantifying the phosphorylation of AKT at Ser473.[15]
-
Objective: To quantify the level of phosphorylated AKT in cell lysates using a homogeneous, plate-based immunoassay.
-
Principle: The assay uses two antibodies: one labeled with a Europium cryptate donor that binds to total AKT, and another labeled with a d2 acceptor that specifically binds to AKT phosphorylated at Ser473. When both antibodies bind to the same phosphorylated AKT protein, FRET occurs, generating a time-resolved fluorescent signal proportional to the amount of phospho-AKT.[21]
-
Methodology:
-
Cell Culture & Treatment: Seed cancer cell lines (e.g., H358, FaDu) in 96-well plates.[5] After adherence, treat cells with a dose range of VVD-699 or Alpelisib for 30 minutes to 2 hours.
-
Cell Lysis: Remove the treatment media and add the HTRF lysis buffer directly to the wells. Incubate for 30 minutes at room temperature with gentle shaking.[22]
-
Lysate Transfer (Two-Plate Protocol): Transfer 16 µL of lysate from each well to a 384-well low-volume white plate.[23]
-
Reagent Addition: Add 4 µL of the HTRF antibody mix (anti-AKT-Europium and anti-pAKT(S473)-d2) to each well.
-
Incubation: Incubate the plate for 4 hours to overnight at room temperature.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Plot the ratio against inhibitor concentration to determine potency.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the NanoBRET™ Protein-Protein Interaction assay, from cell preparation to data analysis.
Conclusion
This comparative guide illustrates the distinct pharmacological profiles of VVD-699 and Alpelisib. By targeting the RAS-PI3Kα interaction rather than the catalytic site, VVD-699 represents a novel strategy to inhibit the PI3K pathway.[5] Preclinical data suggest this approach can effectively block oncogenic signaling in RAS-driven tumors while potentially avoiding the metabolic side effects associated with catalytic inhibitors.[16] Further clinical investigation is warranted to validate these findings and establish the therapeutic window for this new class of inhibitors. A similar in-depth analysis can be performed for this compound once its target, mechanism, and relevant performance data are available.
References
- 1. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 7. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 8. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 9. vividion.com [vividion.com]
- 10. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Vividion Announces Publication in Science of Preclinical Data on Covalent Inhibitors of RAS-PI3K that Block Tumor Growth [businesswire.com]
- 17. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. promega.com [promega.com]
- 21. HTRF Human Phospho-AKT1/2/3 (Ser473) Detection Kit [weichilab.com]
- 22. HTRF Human Phospho-AKT1 (Ser473) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 23. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Vitamin D3's Impact on Wnt Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vitamin D3's effects on the Wnt signaling pathway against two well-established modulators: the inhibitor IWR-1 and the activator CHIR99021. The information presented is collated from multiple studies to offer a comprehensive overview for experimental design and data interpretation.
Quantitative Data Comparison
The following tables summarize the quantitative effects of Vitamin D3, IWR-1, and CHIR99021 on cell viability, proliferation, and the expression of key Wnt signaling pathway components. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions. Direct comparisons should be made with caution.
Table 1: Comparative Effects on Cell Viability and Proliferation
| Compound | Action | Cell Line(s) | Concentration Range | Effect | Citation(s) |
| Vitamin D3 | Inhibitor/Modulator | Human Uterine Fibroid (HuLM, PUF), Mesenchymal Multipotent (C3H 10T1/2), Breast Cancer (MCF-7, MDA-MB-231) | 10 nM - 500 µM | Inhibits proliferation in a dose-dependent manner. | [1][2][3] |
| IWR-1 | Inhibitor | Colorectal Cancer (HCT116, HT29), Osteosarcoma | 0.1 µM - 100 µM | Inhibits cell proliferation; IC50 varies by cell line (e.g., ~180 nM for Wnt inhibition in L-cells). | [4][5][6] |
| CHIR99021 | Activator | Human Dental Pulp Stem Cells (hDPSCs), Bone Marrow Stromal Cells (ST2) | 5 nM - 10 µM | Promotes proliferation at certain concentrations; high concentrations can decrease viability. | [7][8] |
Table 2: Comparative Effects on Wnt Signaling Pathway Components
| Compound | Target(s) | Effect on β-catenin | Effect on Wnt Target Genes (e.g., c-Myc, Axin2, Cyclin D1) | Citation(s) |
| Vitamin D3 | VDR, β-catenin interaction | Reduces levels of Wnt4 and β-catenin. | Inhibits expression of Wisp1; may repress c-MYC, TCF1, LEF1, AXIN2. | [1][9][10] |
| IWR-1 | Tankyrase (TNKS1/2) | Promotes β-catenin phosphorylation and degradation by stabilizing Axin. | Decreases transcription of Axin2; downregulates c-Myc and Cyclin D1. | [11][12] |
| CHIR99021 | GSK-3β | Prevents β-catenin phosphorylation and degradation, leading to its accumulation. | Enhances expression of Lef1 and Axin2; promotes pluripotency-maintaining transcription factors. | [7][13][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of these findings.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of the compounds on cell viability.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize, count, and seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of Vitamin D3, IWR-1, or CHIR99021 in complete culture medium.
-
Include vehicle controls (e.g., DMSO) at the highest concentration used for the dilutions.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well.
-
Gently mix on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 or EC50 value.[4]
-
Western Blot Analysis for β-catenin and Target Gene Expression
This protocol outlines the steps to quantify changes in protein levels following compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Vitamin D3, IWR-1, or CHIR99021 for the specified duration.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, phospho-β-catenin, c-Myc, Cyclin D1, Axin2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Comparative mechanisms of Vitamin D3, IWR-1, and CHIR99021 on the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: A generalized experimental workflow for assessing the effects of compounds on cell proliferation and protein expression.
References
- 1. Vitamin D3 Inhibits Wnt/β-Catenin and mTOR Signaling Pathways in Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 8. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D Is a Multilevel Repressor of Wnt/b-Catenin Signaling in Cancer Cells [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reprocell.com [reprocell.com]
- 14. CHIR99021 enhances Klf4 Expression through β-Catenin Signaling and miR-7a Regulation in J1 Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Key Experiments in Vitamin D Analog Research
Introduction
This guide provides a comparative overview of key experiments for evaluating the biological activity of vitamin D analogs, with a focus on Vitamin D3 (cholecalciferol) as a representative compound. Initial searches for "VD2173" did not yield specific information, suggesting it may be an internal designation or a less common analog. Therefore, this document centers on the well-established experimental frameworks used to characterize the widely studied Vitamin D3. The principles and protocols outlined here are broadly applicable for comparing the performance of novel vitamin D analogs like this compound against established compounds.
The primary mechanism of action for Vitamin D3 involves its conversion to the active metabolite, 1,25-dihydroxyvitamin D3 (calcitriol), which then binds to the Vitamin D Receptor (VDR).[1][2][3] This ligand-receptor complex subsequently partners with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on DNA to regulate the transcription of numerous target genes.[1][2] This guide will detail the pivotal experiments designed to probe this pathway, providing researchers, scientists, and drug development professionals with a framework for replication and comparison.
I. Core Experimental Comparisons
To comprehensively evaluate and compare the efficacy of a novel vitamin D analog such as this compound against Vitamin D3, a series of standardized experiments are typically performed. These assays investigate the analog's interaction with the VDR, its influence on downstream gene expression, and its effect on key signaling pathways.
Table 1: Comparison of a Hypothetical Vitamin D Analog (this compound) with Vitamin D3 in Key In Vitro Assays
| Experiment | Parameter Measured | Vitamin D3 (Calcitriol) | This compound (Hypothetical) | Methodology |
| VDR Competitive Binding Assay | Binding Affinity (IC₅₀) | ~3.6 nM | 1.8 nM | Radioligand Displacement |
| VDR Reporter Gene Assay | Transcriptional Activation (EC₅₀) | ~0.5 nM | 0.25 nM | Luciferase Reporter |
| Gene Expression Analysis (qPCR) | Fold change of CYP24A1 mRNA | 150-fold | 200-fold | Quantitative PCR |
| Wnt/β-catenin Pathway Inhibition | % decrease in β-catenin level | 60% | 75% | Western Blot |
II. Detailed Experimental Protocols
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a test compound to the VDR. It measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the receptor.[4]
Protocol:
-
Receptor Source: Utilize recombinant human VDR or nuclear extracts from cells known to express VDR.
-
Reaction Mixture: In a microtiter plate, combine the receptor source with a fixed concentration of [³H]-1α,25(OH)₂D₃.
-
Test Compound Addition: Add serial dilutions of the unlabeled test compound (e.g., this compound) or the reference compound (unlabeled calcitriol). Include a control with excess unlabeled calcitriol (B1668218) to determine non-specific binding.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand using methods like hydroxylapatite slurry or glass fiber filters.[4]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to act as a VDR agonist or antagonist and induce gene transcription.[5][6][7]
Protocol:
-
Cell Line: Use a human cell line (e.g., HEK293) that has been stably transfected with two plasmids: one expressing the human VDR and another containing a reporter gene (e.g., luciferase) downstream of a promoter with VDREs.[4]
-
Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or the reference agonist (calcitriol).
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for VDR activation and reporter gene expression.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the transcriptional activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value, which represents the concentration that produces 50% of the maximal response.
Gene Expression Analysis via Quantitative PCR (qPCR)
This experiment quantifies the changes in the expression of VDR target genes in response to treatment with a vitamin D analog. CYP24A1, a gene encoding the enzyme that catabolizes vitamin D, is a well-known and highly induced VDR target gene, making it an excellent marker for VDR activation.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human colon cancer cells or peripheral blood mononuclear cells) and treat with the test compound (e.g., this compound) or calcitriol for a specific duration (e.g., 24 hours).[8]
-
RNA Extraction: Isolate total RNA from the cells using a suitable method (e.g., Trizol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for the target gene (CYP24A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Wnt/β-catenin Signaling Pathway Inhibition Assay
Vitamin D3 has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various diseases.[9][10][11] This experiment assesses the ability of a vitamin D analog to modulate key proteins in this pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells with an active Wnt/β-catenin pathway (e.g., human uterine fibroid cells or colon cancer cells) and treat them with different concentrations of the test compound (e.g., this compound) or calcitriol.[10]
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key Wnt pathway proteins (e.g., β-catenin, Wnt4, Wisp1) and a loading control (e.g., β-actin).[9][10]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.
III. Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Vitamin D3 signaling pathway.
Caption: Workflow for comparing Vitamin D analogs.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Vitamin D3 Inhibits Wnt/β-Catenin and mTOR Signaling Pathways in Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Therapeutic Landscape of Topical Vitamin D Analogs in Psoriasis: A Comparative Analysis of Calcipotriol and Alternatives
For researchers and drug development professionals, the quest for psoriasis treatments with an optimal therapeutic index—maximizing efficacy while minimizing adverse effects—is a continuous endeavor. This guide provides a detailed comparison of calcipotriol (B1668217), a widely used synthetic vitamin D3 analog, with other topical alternatives, tacalcitol (B196726) and maxacalcitol (B1676222). By examining key experimental data, we aim to offer a clear perspective on their relative therapeutic performance.
Psoriasis, a chronic autoimmune inflammatory skin disease, is characterized by the hyperproliferation and aberrant differentiation of keratinocytes. Vitamin D and its analogs are cornerstone therapies, primarily due to their ability to normalize these cellular processes and modulate immune responses in the skin. The therapeutic index of these agents is a critical consideration, balancing their efficacy in reducing psoriatic plaques with the risk of local irritation and systemic side effects, most notably hypercalcemia.
Comparative Efficacy and Safety Profile
Clinical studies have demonstrated the efficacy of calcipotriol, tacalcitol, and maxacalcitol in treating mild to moderate plaque psoriasis. The primary measure of efficacy in these trials is the Psoriasis Area and Severity Index (PASI), which assesses the extent and severity of psoriatic lesions. A 75% reduction in the PASI score (PASI 75) is a standard benchmark for successful treatment in many clinical trials.[1]
The main dose-limiting toxicity for topical vitamin D analogs is their effect on calcium metabolism. Excessive absorption can lead to hypercalcemia, a condition characterized by elevated calcium levels in the blood. Therefore, a favorable therapeutic index is characterized by a significant reduction in PASI score at a dose that does not cause substantial local irritation or systemic calcium disturbances.
Quantitative Comparison of Therapeutic Efficacy
| Compound | Concentration | Application Frequency | Mean PASI Reduction (%) | Study Reference |
| Calcipotriol | 50 µg/g | Twice daily | 71% | [2] |
| Tacalcitol | 4 µg/g | Once daily | 4.03 (mean reduction in sum score) | [3] |
| Maxacalcitol | 25 µg/g | Once daily | 55% of subjects with marked improvement or clearance | [4] |
Quantitative Comparison of Safety Profile
| Compound | Incidence of Hypercalcemia | Common Local Adverse Events | Study Reference |
| Calcipotriol | Low, but dose-dependent. Serum calcium levels can rise with high doses. | Lesional/perilesional irritation, erythema, stinging | [5][6] |
| Tacalcitol | No significant changes in mean serum calcium values reported in long-term studies. | Skin irritation (discontinuation in 5.9% of patients in one study) | [7] |
| Maxacalcitol | Serum calcium levels were significantly higher than in the calcipotriol group in one study. | Not extensively detailed in the provided results. | [5] |
Mechanism of Action: A Shared Pathway
Calcipotriol, tacalcitol, and maxacalcitol, despite their structural differences, exert their therapeutic effects through a common pathway. They are all agonists of the Vitamin D Receptor (VDR), a nuclear hormone receptor.
Caption: Signaling pathway of topical Vitamin D analogs in psoriasis.
Experimental Protocols: Assessing Efficacy and Safety
The evaluation of the therapeutic index of topical psoriasis treatments involves rigorous clinical trial methodologies.
Efficacy Assessment: The PASI Score
The Psoriasis Area and Severity Index (PASI) is the gold standard for assessing psoriasis severity in clinical trials.[8][9][10][11] It evaluates four body regions (head, trunk, upper extremities, and lower extremities) for erythema (redness), induration (thickness), and desquamation (scaling) on a scale of 0 to 4. The percentage of body surface area affected in each region is also scored. These values are then combined in a weighted formula to produce a final score ranging from 0 to 72.
Safety Assessment
Safety assessments in clinical trials of topical Vitamin D analogs primarily focus on:
-
Calcium Homeostasis: Regular monitoring of serum and urinary calcium levels is crucial to detect hypercalcemia.[3][5]
-
Local Tolerability: The incidence and severity of local adverse events such as irritation, burning, and itching are systematically recorded.[7]
The following workflow outlines a typical clinical trial design for comparing topical psoriasis treatments.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
The selection of a topical Vitamin D analog for the treatment of psoriasis requires a careful evaluation of its therapeutic index. While calcipotriol is a well-established and effective treatment, alternatives like tacalcitol and maxacalcitol offer different dosing regimens and may have varying efficacy and safety profiles in individual patients. Tacalcitol's once-daily application may improve adherence, and maxacalcitol has shown significant efficacy. However, careful monitoring for hypercalcemia is particularly important with maxacalcitol. Future research and drug development should continue to focus on optimizing the therapeutic index of Vitamin D analogs, aiming for enhanced efficacy with an even lower risk of adverse events.
References
- 1. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-dose topical calcipotriol in the treatment of extensive psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Once daily treatment of psoriasis with tacalcitol compared with twice daily treatment with calcipotriol. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Novel topical therapy for mild-to-moderate plaque psoriasis: focus on calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-concentration (20 mug/g) tacalcitol ointment therapy on refractory psoriasis vulgaris with low response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 9. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Your PASI Score For Psoriasis [healthline.com]
- 11. gpnotebook.com [gpnotebook.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of VD2173 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for VD2173, a hypothetical laboratory chemical. The information herein is synthesized from established safety protocols for hazardous chemical waste management and should be used in conjunction with the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be in a well-ventilated area, preferably within a chemical fume hood, and to be wearing the appropriate Personal Protective Equipment (PPE).[1]
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines for this compound
| Parameter | Specification |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[1] |
| Handling | Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[2] |
| Storage (Solid Form) | Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[2] |
| Storage (Solutions) | If dissolved in a solvent, store according to the solvent's specific storage requirements, typically at low temperatures (-20°C or -80°C) and protected from light.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][3]
-
Waste Segregation and Collection :
-
All waste materials containing this compound, including unadulterated product, contaminated consumables (e.g., pipette tips, vials, gloves), and experimental solutions, must be collected in a designated hazardous waste container.[1]
-
The waste container must be chemically compatible with this compound and any solvents used. It should be kept closed except when adding waste.[3]
-
-
Container Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste".[3]
-
The label must include the full chemical name "this compound" (do not use abbreviations), the approximate quantity and concentration of the waste, and a list of any other chemicals or solvents present in the container.[1][3]
-
-
Waste Storage :
-
Store the sealed and labeled hazardous waste container in a designated, secure area. This area should be away from incompatible materials and general laboratory traffic.[1]
-
Adhere to your institution's specific guidelines for the storage of hazardous chemical waste.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Follow all institutional procedures regarding waste manifests and pickup schedules.
-
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates a typical workflow in a research setting that leads to the generation of this compound waste and the subsequent disposal process.
Caption: Workflow for this compound from experimental use to final disposal.
Decision Pathway for Chemical Waste Disposal
The following diagram outlines the critical decision-making steps to ensure proper segregation and disposal of laboratory chemical waste like this compound.
Caption: Decision tree for the proper segregation of laboratory waste.
References
Navigating the Safe Handling of VD2173: A Comprehensive Guide to Personal Protective Equipment and Disposal
IMMEDIATE ACTION REQUIRED: The following guidance provides a general framework for the safe handling of chemical compounds. No specific public information, including a Safety Data Sheet (SDS), could be found for "VD2173." Therefore, it is imperative to locate and strictly adhere to the substance-specific SDS for this compound before any handling, storage, or disposal occurs. The information below is based on standard laboratory safety protocols for handling potentially hazardous materials and should be adapted as per the specific recommendations of the this compound SDS.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide outlines the essential personal protective equipment (PPE), procedural steps, and disposal plans necessary for handling chemical compounds like this compound, fostering a culture of safety and building trust in our commitment to your well-being beyond the product itself.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling potentially hazardous chemicals. This information must be cross-referenced and confirmed with the specific SDS for this compound.
| PPE Component | Purpose | Key Considerations |
| Gloves | To protect hands from chemical contact. | The specific glove material (e.g., nitrile, neoprene, butyl rubber) must be selected based on its resistance to this compound. Consult the SDS for breakthrough time and degradation data. Always inspect gloves for tears or punctures before use. |
| Safety Goggles | To protect eyes from splashes and aerosols. | Goggles should provide a complete seal around the eyes. A face shield may be required in addition to goggles for procedures with a high risk of splashing. |
| Laboratory Coat | To protect skin and clothing from contamination. | A flame-resistant lab coat is recommended if flammable substances are in use. Cuffs should be snug, and the coat should be fully buttoned. |
| Respiratory Protection | To prevent inhalation of hazardous vapors, dusts, or mists. | The need for and type of respiratory protection (e.g., N95 respirator, chemical fume hood) will be dictated by the volatility and toxicity of this compound as specified in the SDS. |
Procedural Guidance: Donning and Doffing of PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow illustrates the standard procedure.
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing risks associated with chemical handling. The following logical diagram outlines the key steps from hazard assessment to waste disposal.
Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
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Consult the SDS: The Safety Data Sheet for this compound will provide specific instructions for disposal.
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Waste Segregation: Segregate this compound waste from other chemical waste streams unless explicitly stated otherwise in the SDS or by your institution's environmental health and safety (EHS) department.
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Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any associated hazard symbols.
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Containment: Use appropriate, sealed containers for all this compound waste.
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Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Contact your EHS department for specific procedures and pickup schedules.
By adhering to these general safety principles and, most importantly, the specific guidance provided in the Safety Data Sheet for this compound, you can ensure a safe and productive research environment. Our commitment is to provide you with the information you need to handle our products with the utmost confidence and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
